CHF-6366
Description
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Properties
Molecular Formula |
C42H48N6O8 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C42H48N6O8/c1-47-30(23-34(46-47)41(52)54-21-6-5-18-43-24-36(50)32-12-14-35(49)40-33(32)13-15-38(51)44-40)26-55-31-11-7-10-29(22-31)39(28-8-3-2-4-9-28)45-42(53)56-37-25-48-19-16-27(37)17-20-48/h2-4,7-15,22-23,27,36-37,39,43,49-50H,5-6,16-21,24-26H2,1H3,(H,44,51)(H,45,53)/t36-,37-,39-/m0/s1 |
InChI Key |
YWSIONULMMKTSJ-UZGNFBRWSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C(=O)OCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)COC4=CC=CC(=C4)[C@H](C5=CC=CC=C5)NC(=O)O[C@H]6CN7CCC6CC7 |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)COC4=CC=CC(=C4)C(C5=CC=CC=C5)NC(=O)OC6CN7CCC6CC7 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CHF-6366 in Bronchial Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6366 is a novel investigational inhaled bronchodilator characterized as a dual-acting muscarinic M3 antagonist and β2-adrenergic agonist (MABA).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in bronchial smooth muscle, consolidating available quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. The dual pharmacology of this compound is designed to offer superior bronchodilation by simultaneously inhibiting bronchoconstriction and stimulating bronchodilation.[3][4]
Core Mechanism of Action
The bronchodilatory effect of this compound in airway smooth muscle is achieved through a synergistic combination of two distinct pharmacological activities:
-
Muscarinic M3 Receptor Antagonism: this compound potently inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on bronchial smooth muscle cells.[1] ACh is a key neurotransmitter of the parasympathetic nervous system that mediates bronchoconstriction. By blocking M3 receptors, this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction.
-
β2-Adrenergic Receptor Agonism: Concurrently, this compound activates β2-adrenergic receptors on the same smooth muscle cells.[1] Activation of these receptors initiates a distinct signaling pathway that promotes muscle relaxation, leading to bronchodilation.
This dual action allows this compound to not only prevent the primary pathway of bronchoconstriction but also to actively induce relaxation of the airway smooth muscle, offering a potentially more effective and sustained bronchodilator effect compared to single-mechanism agents.[3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its mechanism of action.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | pKi | Reference |
| Muscarinic M3 | Human | 10.2[1], 10.4[2] | [1][2] |
| β2-Adrenergic | Human | 11.4 | [1][2] |
| Muscarinic M2 | Human | 9.8 | [1] |
| β1-Adrenergic | Human | 8.9 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: In Vitro Functional Potency of this compound in Isolated Airway Preparations
| Preparation | Species | Agonist/Condition | Parameter | Value | Reference |
| Trachea | Guinea Pig | Carbachol (MABA effect) | pIC50 | 9.5 ± 0.1 | [1] |
| Trachea | Guinea Pig | Histamine (β2 effect) | pIC50 | 10.1 ± 0.1 | [1] |
| Trachea | Guinea Pig | Carbachol + Propranolol (M3 effect) | pIC50 | 9.7 ± 0.1 | [1] |
| Bronchus | Human | Carbachol (MABA effect) | pIC50 | 8.7 ± 0.2 | [1] |
| Bronchus | Human | Histamine (β2 effect) | pIC50 | 9.0 ± 0.1 | [1] |
| Bronchus | Human | Carbachol + Propranolol (M3 effect) | pIC50 | 9.2 ± 0.2 | [1] |
| Precision-Cut Lung Slices | Human | Methacholine | pIC50 | 8.2 | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), representing the potency of a compound in inhibiting a specific function.
Table 3: Comparative In Vitro Functional Potency of MABA Compounds in Guinea Pig Trachea
| Compound | Carbachol (MABA) pIC50 | Histamine (β2) pIC50 | Carbachol + Propranolol (M3) pIC50 | Reference |
| This compound | 9.5 ± 0.1 | 10.1 ± 0.1 | 9.7 ± 0.1 | [1] |
| AZD-2115 | 8.8 ± 0.0 | 9.1 ± 0.2 | 9.1 ± 0.0 | [1] |
| Batefenterol | 9.5 ± 0.1 | 9.8 ± 0.3 | 9.1 ± 0.2 | [1] |
Table 4: Off-Target Functional Activity of this compound
| Preparation | Species | Condition | Parameter | Value | Reference |
| Left Atrium | Guinea Pig | Carbachol-induced block of EFS inotropism (M2-antagonism) | pIC50 | 6.9 | [1] |
| Left Atrium | Guinea Pig | Increased contractility (β1-agonism) | pIC25 | 7.7 | [1] |
pIC25 represents the negative logarithm of the concentration required to produce 25% of the maximal response.
Signaling Pathways in Bronchial Smooth Muscle
The dual mechanism of this compound targets two opposing signaling pathways within the bronchial smooth muscle cell.
M3 Muscarinic Receptor Signaling Pathway (Contraction)
Activation of M3 receptors by acetylcholine triggers a cascade leading to muscle contraction. This compound blocks this pathway.
β2-Adrenergic Receptor Signaling Pathway (Relaxation)
Activation of β2-adrenergic receptors by this compound promotes muscle relaxation.
Experimental Protocols
The pharmacological profile of this compound was characterized using established in vitro models of bronchial smooth muscle function. The following provides a detailed methodology for a typical isolated organ bath experiment.
Isolated Bronchial Tissue Preparation and Mounting
-
Tissue Source: Human bronchial tissue is obtained from surgical resections or from organ donors. Alternatively, tracheas from guinea pigs can be used.
-
Dissection: The bronchial rings or tracheal strips are carefully dissected in cold Krebs-Henseleit buffer, and the surrounding connective tissue and epithelium are removed.
-
Mounting: The tissue preparations are mounted in an isolated organ bath system containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Tension Application: An initial tension of 1-2 grams is applied to the tissues, and they are allowed to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
Evaluation of Bronchodilator Activity
-
Contraction Induction: A stable contraction is induced by adding a contractile agonist such as carbachol, histamine, or methacholine to the organ bath.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tone. The pIC50 value is then calculated by non-linear regression analysis of the concentration-response curve.
To differentiate between the M3 antagonist and β2-agonist effects, experiments can be performed in the presence of a β-blocker (e.g., propranolol) to isolate the M3-mediated relaxation, or by using a non-cholinergic contractile agent like histamine to primarily assess the β2-mediated relaxation.[1]
Experimental Workflow for In Vitro Assessment of MABA Compounds
Conclusion
This compound demonstrates a potent and balanced dual mechanism of action in bronchial smooth muscle, acting as both a high-affinity muscarinic M3 receptor antagonist and a high-potency β2-adrenergic receptor agonist.[1][2] This is supported by robust in vitro data from isolated human and guinea pig airway preparations. The synergistic action of inhibiting bronchoconstriction while simultaneously promoting bronchodilation provides a strong rationale for its development as a novel inhaled therapy for obstructive airway diseases. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a comprehensive technical understanding of the core mechanism of action of this compound.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Pharmacology of CHF-6366: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CHF-6366 is an investigational long-acting bronchodilator characterized by a novel dual pharmacology, functioning as both a potent muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This unique combination of activities in a single molecule offers a promising therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3] Developed by Chiesi Farmaceutici, this compound is designed as an inhaled therapy to maximize local efficacy in the lungs while minimizing systemic side effects, a concept referred to as a "super-soft" drug.[2][4] This document provides an in-depth technical guide to the dual pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Pharmacological Activities
The therapeutic efficacy of this compound stems from its ability to simultaneously target two distinct pathways that regulate airway smooth muscle tone.
-
Muscarinic M3 Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, this compound inhibits bronchoconstriction, a primary feature of obstructive lung diseases.[5]
-
β2-Adrenergic Receptor Agonism: Concurrently, this compound stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of the airway smooth muscle.[5]
This dual mechanism is intended to provide superior bronchodilation compared to single-agent therapies.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Receptor Target | Parameter | Value | Species | Reference |
| Muscarinic M3 Receptor | pKi | 10.4 | Human | [1] |
| β2-Adrenergic Receptor | pKi | 11.4 | Human | [1] |
| Muscarinic M2 Receptor | pKi | 9.8 | Human | |
| β1-Adrenergic Receptor | pKi | 8.9 | Human | |
| Calcium Channel | IC50 | ~50 µM | Not Specified | [1] |
Table 1: Receptor Binding Affinities of this compound
| Tissue Preparation | Condition | Parameter | Value | Reference |
| Guinea Pig Trachea | Carbachol-induced contraction (MABA effect) | pIC50 | 9.5 ± 0.1 | |
| Guinea Pig Trachea | Histamine-induced contraction (β2 effect) | pIC50 | 10.1 ± 0.1 | |
| Guinea Pig Trachea | Carbachol + propranolol (M3 effect) | pIC50 | 9.7 ± 0.1 | |
| Human Bronchus | Carbachol-induced contraction (MABA effect) | pIC50 | 8.7 ± 0.2 | |
| Human Bronchus | Histamine-induced contraction (β2 effect) | pIC50 | 9.0 ± 0.1 | |
| Human Bronchus | Carbachol + propranolol (M3 effect) | pIC50 | 9.2 ± 0.2 | |
| Human Precision-Cut Lung Slices | Methacholine-contracted | pIC50 | 8.2 | |
| Guinea Pig Left Atrium | Carbachol-induced block of EFS inotropism (M2 antagonism) | pIC50 | 6.9 | |
| Guinea Pig Left Atrium | Increased contractility (β1 agonism) | pIC25 | 7.7 |
Table 2: Functional Potency of this compound in Isolated Tissues
Signaling Pathways
The dual pharmacology of this compound can be visualized through its interaction with distinct cellular signaling pathways.
Caption: M3 Receptor Antagonism Pathway of this compound.
Caption: β2-Adrenergic Receptor Agonism Pathway of this compound.
Experimental Protocols
Detailed experimental methodologies for the characterization of this compound are crucial for the replication and extension of these findings. The following protocols are summarized based on standard pharmacological assays and information available in the cited literature. For complete experimental details, refer to the supporting information of Carzaniga et al. (2022) in the Journal of Medicinal Chemistry.[6]
Radioligand Binding Assays
These assays are performed to determine the binding affinity of this compound to its target receptors.
Caption: General Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human muscarinic M3 or β2-adrenergic receptors are prepared.[3]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: Following incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Isolated Organ Bath Experiments
These experiments assess the functional effects of this compound on airway smooth muscle contractility.
Protocol:
-
Tissue Preparation: Tracheal or bronchial tissues are isolated from guinea pigs or humans and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]
-
Contraction Induction: The tissues are contracted by adding a spasmogen, such as carbachol (a muscarinic agonist) or histamine.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation of the pre-contracted tissue is measured isometrically.
-
Data Analysis: Concentration-response curves are constructed, and the pIC50 (the negative logarithm of the IC50) is calculated to quantify the potency of this compound.
-
Selectivity Assessment: To dissect the dual pharmacology, experiments are repeated in the presence of a β-blocker (e.g., propranolol) to isolate the M3 antagonist activity.
The "Super-Soft" Drug Concept and Metabolism
This compound was designed as a "super-soft" drug, incorporating a metabolically labile ester group.[2][4] This design ensures that while the drug is stable and persistent in the lungs, any systemically absorbed compound is rapidly hydrolyzed in the plasma and liver into two primary metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have significantly reduced pharmacological activity.[7][10] This metabolic profile is intended to minimize systemic side effects. Studies have shown a very low oral bioavailability and a favorable balance between lung retention and systemic clearance after intratracheal administration.[7][10]
Conclusion
This compound represents a sophisticated approach to the treatment of obstructive lung diseases by combining two validated pharmacological mechanisms in a single molecule. Its high potency and balanced activity as both a muscarinic M3 antagonist and a β2-adrenergic agonist, coupled with a "super-soft" drug design for an improved safety profile, underscore its potential as a novel inhaled therapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of respiratory medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
CHF-6366: A Technical Guide to a Novel Dual-Action Muscarinic Antagonist and β2-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHF-6366 is a clinical candidate developed as a "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA). This design incorporates two distinct pharmacophores intended for the inhaled treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The molecule is engineered to be highly active at the site of administration, the lungs, while possessing a built-in metabolic liability that leads to rapid systemic metabolism into less active and quickly eliminated fragments. This targeted approach aims to maximize therapeutic efficacy within the lungs and minimize systemic side effects. This document provides a comprehensive overview of the chemical structure, key properties, and underlying experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule with two distinct pharmacophores responsible for its dual activity. The molecular formula for this compound is C42H48N6O8, and its molecular weight is 764.87 g/mol .[1] The structure incorporates an ester linkage, which is key to its "super-soft" drug properties, allowing for rapid hydrolysis in plasma.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C42H48N6O8 | [1] |
| Molecular Weight | 764.87 g/mol | [1] |
| CAS Number | 1615208-41-7 | [1] |
Pharmacological Properties
This compound is a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist. Its dual action is designed to provide effective bronchodilation for the treatment of respiratory diseases.
In Vitro Potency
The following table summarizes the in vitro potency of this compound at its primary targets.
| Target | Parameter | Value | Reference |
| M3 Muscarinic Receptor | pKi | 10.4 | [1] |
| β2-Adrenergic Receptor | pKi | 11.4 | [1] |
| Calcium Channel | IC50 | ~50 μM | [1] |
Mechanism of Action
This compound exerts its therapeutic effect through two distinct signaling pathways in the airway smooth muscle cells.
-
Muscarinic M3 Receptor Antagonism: By blocking the M3 muscarinic receptors, this compound prevents acetylcholine-induced bronchoconstriction. This leads to relaxation of the airway smooth muscle.
-
β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events also leads to the relaxation of airway smooth muscle.
The following diagram illustrates the dual signaling pathway of this compound.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by low systemic exposure and rapid metabolism, consistent with its design as an inhaled "super-soft" drug.[1]
In Vivo Pharmacokinetics in Guinea Pigs
The following table presents the pharmacokinetic parameters of this compound in the lung and plasma of guinea pigs after a single 500 nM/kg intratracheal administration.[1]
| Parameter | Lung | Plasma | Reference |
| Cmax | 28400 ng/g | 126 ng/mL | [1] |
| Tmax | 0.083 h | 0.083 h | [1] |
| AUClast | 460361 ng/g·h | 460 ng/mL·h | [1] |
| AUCinf | 725199 ng/g·h | 661 ng/mL·h | [1] |
| Half-life | 49.2 h | 15.4 h | [2] |
These data indicate that this compound achieves high and sustained concentrations in the lung, the target organ, with very low systemic exposure in the plasma.[1]
Metabolism
This compound is designed to undergo rapid hydrolysis of its ester linkage in human plasma. This metabolic process generates two primary metabolites, the alcohol CHF-6387 and the carboxylic acid CHF-6361, which are significantly less active. This rapid systemic inactivation is a key feature of its safety profile.
The metabolic pathway of this compound is depicted in the following diagram.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound, based on the information available in the primary literature. For full details, researchers should consult the original publication by Carzaniga et al. (2022).
Radioligand Binding Assays (M3 and β2 Receptors)
-
Objective: To determine the binding affinity (Ki) of this compound for human M3 muscarinic and β2-adrenergic receptors.
-
Methodology:
-
Membrane preparations from cells expressing the respective human recombinant receptors are used.
-
For the M3 receptor assay, [3H]-N-methylscopolamine is used as the radioligand.
-
For the β2-adrenergic receptor assay, [3H]-CGP 12177 is used as the radioligand.
-
Increasing concentrations of this compound are incubated with the membrane preparations and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., atropine for M3, propranolol for β2).
-
After incubation, bound and free radioligand are separated by filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Bronchoprotection Studies in Guinea Pigs
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting bronchoconstriction.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs are used.
-
Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
-
A jugular vein is cannulated for the administration of bronchoconstrictor agents.
-
Bronchial tone is measured as an increase in insufflation pressure.
-
This compound is administered intratracheally at various doses.
-
After a set period, a bronchoconstrictor agent (e.g., acetylcholine or histamine) is administered intravenously to induce bronchoconstriction.
-
The inhibitory effect of this compound on the bronchoconstrictor response is measured and expressed as a percentage of the control response.
-
The general workflow for this type of experiment is outlined below.
Conclusion
This compound represents a promising "super-soft" MABA candidate for the treatment of respiratory diseases. Its potent dual-pharmacology, combined with a favorable pharmacokinetic profile characterized by high lung retention and rapid systemic clearance, suggests the potential for a wide therapeutic window. The experimental data to date support its continued investigation as a novel inhaled therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals in the field.
References
Preclinical Profile of CHF-6366: A Dual-Pharmacology Agent for Respiratory Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CHF-6366 is a novel investigational drug characterized as a "super soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2] Developed by Chiesi Farmaceutici, it is designed for inhaled administration to treat respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[3][4] The "super soft" drug concept aims to create a molecule that is highly active at the target organ—the lungs—but is rapidly metabolized into significantly less active and quickly eliminated fragments upon entering systemic circulation.[1][5] This approach is intended to maximize therapeutic efficacy in the airways while minimizing systemic side effects.[6] Preclinical studies have demonstrated its potential as a potent and long-lasting bronchodilator.[4][7]
Core Mechanism of Action
This compound functions by simultaneously targeting two distinct pathways involved in the regulation of airway smooth muscle tone:
-
Muscarinic M3 Receptor Antagonism: It blocks the action of acetylcholine on M3 receptors on airway smooth muscle, preventing the bronchoconstriction mediated by the parasympathetic nervous system.[4][8]
-
β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle cells, leading to smooth muscle relaxation and bronchodilation.[4][8]
This dual action provides a complementary approach to achieving bronchodilation.
Caption: Dual mechanism of action of this compound on airway smooth muscle cells.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Receptor Binding and Functional Potency
| Assay Type | Target/Tissue | Species | Parameter | Value | Reference |
| Receptor Binding | Human M3 Receptor | Human | pKi | 10.2 | [4] |
| Receptor Binding | Human M2 Receptor | Human | pKi | 9.8 | [4] |
| Receptor Binding | Human β2-Adrenergic Receptor | Human | pKi | 11.4 | [4] |
| Receptor Binding | Human β1-Adrenergic Receptor | Human | pKi | 8.9 | [4] |
| Functional Assay | Guinea Pig Trachea (Carbachol-induced contraction) | Guinea Pig | pIC50 (MABA) | 9.5 ± 0.1 | [4] |
| Functional Assay | Guinea Pig Trachea (Histamine-induced contraction) | Guinea Pig | pIC50 (β2) | 10.1 ± 0.1 | [4] |
| Functional Assay | Guinea Pig Trachea (Carbachol + Propranolol) | Guinea Pig | pIC50 (M3) | 9.7 ± 0.1 | [4] |
| Functional Assay | Human Bronchus (Carbachol-induced contraction) | Human | pIC50 (MABA) | 8.7 ± 0.2 | [4] |
| Functional Assay | Human Bronchus (Histamine-induced contraction) | Human | pIC50 (β2) | 9.0 ± 0.1 | [4] |
| Functional Assay | Human Bronchus (Carbachol + Propranolol) | Human | pIC50 (M3) | 9.2 ± 0.2 | [4] |
| Functional Assay | Human Precision-Cut Lung Slices (Methacholine-contracted) | Human | pIC50 | 8.2 | [4] |
| Functional Assay | Guinea Pig Left Atrium (Carbachol-induced block of EFS) | Guinea Pig | pIC50 (M2) | 6.9 | [4] |
| Functional Assay | Guinea Pig Left Atrium (Contractility) | Guinea Pig | pIC25 (β1) | 7.7 | [4] |
Table 2: In Vivo Bronchoprotective Effect in Guinea Pigs
| Compound | Dose (nmol/kg, i.t.) | Time Point | Spasmogen | % Inhibition of Bronchospasm | Reference |
| This compound | 1 | 1 hour | Acetylcholine (MABA) | 92.9 ± 2.9 | [7] |
| This compound | 1 | 1 hour | Acetylcholine + β-blocker (M3) | 83.9 ± 4.5 | [7] |
| This compound | 1 | 1 hour | Histamine (β2) | 72.7 ± 4.4 | [7] |
| This compound | 1 | 24 hours | Acetylcholine (MABA) | 70.9 ± 7.4 | [7] |
| This compound | 1 | 24 hours | Acetylcholine + β-blocker (M3) | 45.3 ± 9.2 | [7] |
| This compound | 1 | 24 hours | Histamine (β2) | 51.4 ± 6.0 | [7] |
Detailed Experimental Protocols
In Vitro Pharmacological Characterization
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound for human muscarinic (M2, M3) and adrenergic (β1, β2) receptors.
-
Methodology: Standard radioligand binding assays were performed using cell membranes expressing the recombinant human receptors. The affinity (Ki) was calculated from the IC50 values obtained in competition binding experiments against a specific radioligand. Data were expressed as pKi (-log Ki).[4]
2. Isolated Tissue Assays (Organ Bath):
-
Objective: To assess the functional potency and duration of action of this compound in relaxing airway smooth muscle.
-
Tissues: Tracheal strips from guinea pigs and isolated bronchi from human donors.[4]
-
Protocol:
-
Tissues were mounted in organ baths under tension and stimulated with a contractile agent (e.g., carbachol, histamine).
-
Cumulative concentrations of this compound were added to determine the concentration-response curve and calculate the pIC50.
-
To distinguish between M3 and β2 activity, experiments were conducted in the presence of a β-blocker (propranolol) to isolate the M3 antagonist effect, or by using histamine as the spasmogen to assess the β2 agonist effect.[4]
-
Duration of action was assessed in electrically field-stimulated (EFS) guinea pig trachea, where the inhibitory effect of a single concentration of this compound was monitored over several hours.[4]
-
In Vivo Bronchoprotection Studies
1. Animal Model: Anesthetized, spontaneously breathing guinea pigs.[7]
2. Experimental Workflow:
-
Objective: To evaluate the dose-dependent bronchoprotective efficacy and duration of action of this compound in vivo.
-
Protocol:
-
This compound was administered via intratracheal (i.t.) instillation at varying doses (e.g., 0.3-1 nmol/kg).[7][8]
-
At a specified time point post-administration (e.g., 1 hour or 24 hours), a bronchoconstrictor (spasmogen) was administered intravenously.
-
The spasmogens used were acetylcholine (ACh) to assess the combined MABA effect, or histamine to assess the β2-agonist effect. To isolate the M3-antagonist component, ACh was administered after pretreatment with a β-blocker.[7]
-
Bronchoconstriction was measured, and the percentage inhibition by this compound was calculated relative to control animals.
-
Caption: Experimental workflow for in vivo bronchoprotection studies in guinea pigs.
Pharmacokinetic Profile
This compound was designed for high stability in the lung combined with rapid systemic clearance.[1][2]
-
Lung Exposure: After intratracheal administration in guinea pigs (500 nM/kg), this compound demonstrated sustained exposure in the lung for up to 72 hours, with a gradual decline suggesting a low risk of accumulation.[8]
-
Systemic Exposure: The compound exhibits high instability in plasma and liver, leading to very low systemic exposure.[2][8] It is rapidly and completely hydrolyzed to its two main metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have reduced efficacy.[1][6] This metabolic profile is consistent with the "super soft-drug" design to minimize systemic side effects.[1][9]
Conclusion
Preclinical data from both in vitro and in vivo respiratory models demonstrate that this compound is a potent, long-acting MABA with a balanced dual mechanism of action.[4][7] Its unique pharmacokinetic profile, characterized by high lung retention and rapid systemic metabolism, supports its development as an inhaled therapy with a potentially wide therapeutic window for respiratory diseases like COPD.[1][6] The comprehensive preclinical evaluation has provided a strong rationale for its advancement into clinical studies.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF 6366 - AdisInsight [adisinsight.springer.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases. | Semantic Scholar [semanticscholar.org]
- 6. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
CHF-6366 target binding affinity and selectivity
An In-depth Technical Guide on the Target Binding Affinity and Selectivity of CHF-6366
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel inhaled "super soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Receptor Agonist (MABA) developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its design incorporates two distinct pharmacophores intended to provide synergistic bronchodilation by simultaneously blocking M3 muscarinic receptors and activating β2-adrenergic receptors in the airways. A key feature of its "super soft" design is the inclusion of a metabolic liability, allowing for potent local activity in the lungs with rapid systemic metabolism to less active and quickly eliminated fragments, thereby minimizing systemic side effects. This document provides a comprehensive overview of the target binding affinity and selectivity profile of this compound, based on available preclinical data. Detailed experimental methodologies are provided for the key assays, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Target Binding Affinity
This compound is characterized by high-affinity binding to its primary targets: the human M3 muscarinic receptor and the human β2-adrenergic receptor. The binding affinities are summarized in the table below.
| Target Receptor | Parameter | Value | Reference |
| Human M3 Muscarinic Receptor | pKi | 10.4 | [1][2] |
| Human β2-Adrenergic Receptor | pKi | 11.4 | [1][2] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
Selectivity Profile
A comprehensive understanding of a drug candidate's selectivity is crucial for predicting its potential for off-target effects. This compound has been profiled against other related receptors to determine its selectivity.
Muscarinic Receptor Subtype Selectivity
While specific pKi values for other muscarinic receptor subtypes (M1, M2, M4, M5) are not explicitly detailed in the readily available literature, the primary focus of its development has been on its potent M3 antagonism.
Adrenergic Receptor Subtype Selectivity
Similarly, a detailed selectivity profile against other β-adrenergic receptor subtypes (β1, β3) is not extensively published. The high pKi for the β2 receptor suggests a strong preference for this subtype, which is desirable for achieving targeted bronchodilation with minimal cardiac side effects (typically associated with β1 receptor activation).
Other Receptors
This compound has been shown to be a weak inhibitor of calcium channels, with an IC50 value in the micromolar range, suggesting a low potential for off-target effects related to calcium channel modulation at therapeutic concentrations.[1][2]
| Off-Target | Parameter | Value | Reference |
| Calcium Channel | IC50 | ~50 µM | [1][2] |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The binding affinity of this compound to its target receptors is determined using standard in vitro pharmacological assays.
Radioligand Binding Assay for Muscarinic and β2-Adrenergic Receptors
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the M3 muscarinic and β2-adrenergic receptors.
General Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a known radiolabeled ligand from the receptor is measured. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with the human M3 receptor or β2-adrenergic receptor).
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β2-adrenergic receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Workflow:
Signaling Pathways
This compound exerts its therapeutic effect by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.
M3 Muscarinic Receptor Antagonism
Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. This compound acts as a competitive antagonist at these receptors, blocking the action of ACh and thereby preventing bronchoconstriction.
β2-Adrenergic Receptor Agonism
This compound acts as an agonist at β2-adrenergic receptors on airway smooth muscle cells. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Conclusion
This compound is a potent dual-acting MABA with high affinity for the human M3 muscarinic and β2-adrenergic receptors. Its "super soft" drug design principle aims to maximize local efficacy in the lungs while minimizing systemic exposure and potential side effects. The data presented in this guide underscore the promising preclinical profile of this compound as a targeted therapy for obstructive respiratory diseases. Further investigation into its selectivity against a broader panel of receptors will provide a more complete understanding of its pharmacological profile.
References
Pharmacological Profile of CHF-6366: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHF-6366 is a novel inhaled dual-pharmacology molecule, acting as a potent Muscarinic M3 receptor Antagonist and a β2-Adrenergic receptor Agonist (MABA). Developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), its design incorporates a "super soft-drug" concept. This approach ensures potent local activity within the lungs while facilitating rapid systemic metabolism to less active metabolites, thereby minimizing potential systemic side effects. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional potency, in vivo efficacy, and metabolic stability. Experimental protocols for key studies are described, and relevant signaling pathways are visualized.
Introduction
The combination of a muscarinic antagonist and a β2-agonist is a well-established therapeutic strategy in the management of obstructive lung diseases.[1] By targeting two distinct pathways that lead to bronchoconstriction, MABA compounds offer the potential for enhanced bronchodilation. This compound represents an innovative approach in this class, designed for once-daily administration with an optimized safety profile.[2][3] The molecule's unique "super soft-drug" characteristic is achieved through the incorporation of a metabolically labile ester group, which is stable at the site of administration but is rapidly hydrolyzed systemically.[2][3]
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
M3 Muscarinic Receptor Antagonism: It competitively inhibits the binding of acetylcholine to M3 receptors on airway smooth muscle, preventing the intracellular calcium mobilization that leads to muscle contraction.
-
β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in smooth muscle relaxation.
The synergistic action of these two mechanisms leads to potent and sustained bronchodilation.
Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.
Receptor Binding Affinity
The affinity of this compound for the human M3 muscarinic receptor and the human β2-adrenergic receptor was determined using radioligand binding assays.
| Receptor | Radioligand | Preparation | pKi |
| Human M3 | [3H]-N-methyl scopolamine | CHO-K1 cell membranes | 10.4 |
| Human β2 | [3H]-CGP 12177 | CHO-K1 cell membranes | 11.4 |
Table 1: Binding Affinity of this compound for Human M3 and β2 Receptors.
In Vitro Functional Activity
The functional potency of this compound was assessed in isolated guinea pig trachea preparations.
| Assay | Parameter | Agonist/Antagonist | Potency (pA2 or pEC50) |
| M3 Antagonism | Carbachol-induced contraction | Antagonist | 9.9 |
| β2 Agonism | Relaxation of pre-contracted tissue | Agonist | 9.2 |
Table 2: Functional Potency of this compound in Isolated Guinea Pig Trachea.
In Vivo Bronchoprotective Effect
The bronchoprotective effect of this compound was evaluated in a guinea pig model of acetylcholine-induced bronchoconstriction.
| Administration Route | Time Point | ED50 (nmol/kg) |
| Intratracheal | 2 hours | 0.3 |
| Intratracheal | 24 hours | 1.0 |
Table 3: In Vivo Bronchoprotective Effect of this compound in Guinea Pigs.
Metabolic Stability
The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from different species.
| Species | Test System | Half-life (t1/2, min) |
| Human | Liver Microsomes | < 5 |
| Rat | Liver Microsomes | < 5 |
| Dog | Liver Microsomes | < 5 |
| Human | Hepatocytes | 10 |
| Rat | Hepatocytes | 7 |
| Dog | Hepatocytes | 9 |
Table 4: Metabolic Stability of this compound.
Experimental Protocols
Radioligand Binding Assays
-
M3 Receptor Binding Assay: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor were incubated with the radioligand [3H]-N-methyl scopolamine and varying concentrations of this compound. The reaction was carried out in a buffer solution at room temperature and terminated by rapid filtration. The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of an excess of a known M3 antagonist.
-
β2 Receptor Binding Assay: Membranes from CHO-K1 cells stably expressing the human β2-adrenergic receptor were incubated with the radioligand [3H]-CGP 12177 and varying concentrations of this compound. The experimental conditions were similar to the M3 binding assay. Non-specific binding was determined in the presence of an excess of a known β2-agonist.
Isolated Guinea Pig Trachea Assay
Tracheal rings were isolated from male Dunkin-Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. For the M3 antagonism assay, cumulative concentration-response curves to the contractile agent carbachol were generated in the absence and presence of increasing concentrations of this compound. For the β2 agonism assay, tracheal rings were pre-contracted with a standard spasmogen, and then cumulative concentration-response curves to this compound were generated to assess its relaxant effect.
In Vivo Bronchoprotection in Guinea Pigs
Male Dunkin-Hartley guinea pigs were anesthetized and instrumented for the measurement of pulmonary airflow resistance. Bronchoconstriction was induced by an intravenous challenge with acetylcholine. This compound was administered intratracheally at various doses prior to the acetylcholine challenge. The dose of this compound that produced a 50% inhibition of the bronchoconstrictor response (ED50) was calculated at different time points post-administration.
Metabolic Stability Assays
-
Liver Microsomes: this compound was incubated with liver microsomes from human, rat, and dog in the presence of NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched with an organic solvent. The concentration of the remaining parent compound was determined by LC-MS/MS analysis to calculate the metabolic half-life.
-
Hepatocytes: Cryopreserved hepatocytes from human, rat, and dog were incubated with this compound at 37°C. Samples were collected at different time points, and the reaction was terminated. The concentration of this compound was quantified by LC-MS/MS to determine the metabolic half-life.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: M3 Muscarinic Receptor Antagonism by this compound.
Caption: β2-Adrenergic Receptor Agonism by this compound.
Caption: Drug Discovery Workflow for this compound.
Conclusion
This compound is a potent dual-pharmacology MABA compound with a well-defined in vitro and in vivo pharmacological profile. Its high affinity for M3 and β2 receptors translates into potent functional activity, leading to significant and long-lasting bronchoprotection in preclinical models. The "super soft-drug" design is supported by its rapid metabolism in liver preparations, suggesting a low potential for systemic side effects. These characteristics make this compound a promising candidate for the inhaled treatment of COPD and other respiratory diseases.
References
- 1. Collection - Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CHF-6366
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of CHF-6366, a novel "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic receptor agonist (MABA). This compound is designed for inhaled delivery to treat respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its unique pharmacological profile is characterized by potent and sustained local activity in the lungs with minimal systemic exposure due to its rapid metabolism in plasma and liver.
Mechanism of Action
This compound is a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist.[1] This dual action targets two key pathways in the pathophysiology of bronchoconstriction. As a muscarinic antagonist, it inhibits the effects of acetylcholine on M3 receptors in airway smooth muscle, leading to bronchodilation. As a β2-adrenergic receptor agonist, it stimulates β2 receptors, also promoting airway smooth muscle relaxation. This complementary action is intended to provide superior bronchodilation compared to single-agent therapies.
The "super-soft" drug design of this compound incorporates a metabolically labile ester linkage.[2][3][4] This feature allows the molecule to be stable at the site of administration (the lungs) but to undergo rapid hydrolysis in the systemic circulation to poorly active and quickly eliminated metabolites.[2][5] This design aims to maximize the therapeutic index by concentrating the pharmacological effect in the lungs while minimizing potential systemic side effects.
Signaling Pathway
Caption: Dual mechanism of action of this compound in airway smooth muscle cells.
Quantitative Data Summary
| Parameter | Species | Dosage | Administration | Result | Reference |
| pKi (M3 Receptor) | - | - | In vitro | 10.4 | [1] |
| pKi (β2 Receptor) | - | - | In vitro | 11.4 | [1] |
| Bronchoconstriction Inhibition | Guinea Pig | 0.3 and 1 nM/kg | Intratracheal | Dose-dependent inhibition | [1] |
| Pharmacokinetics (Lung) | Guinea Pig | 500 nM/kg | Intratracheal | Cmax: 28400 ng/g, Tmax: 0.083 h, AUC last: 460361 ng/g·h | [1] |
| Pharmacokinetics (Plasma) | Guinea Pig | 500 nM/kg | Intratracheal | Cmax: 126 ng/mL, Tmax: 0.083 h, AUC last: 460 ng/mL·h | [1] |
| Bronchoprotection | Dog | Not specified | Inhaled | Full 24-hour bronchoprotection without systemic side effects | [2] |
Experimental Protocols
In Vivo Bronchoprotection in Guinea Pigs (Acetylcholine-Induced Bronchoconstriction)
This protocol is designed to assess the bronchoprotective effects of this compound against a cholinergic challenge in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
This compound (for intratracheal administration)
-
Vehicle (e.g., saline or appropriate buffer)
-
Anesthetic (e.g., pentobarbital sodium)
-
Acetylcholine (ACh) solution (for intravenous infusion)
-
Mechanical ventilator for small animals
-
Cannulas for trachea and jugular vein
-
Pressure transducer and data acquisition system to measure pulmonary resistance and dynamic compliance
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a mechanical ventilator.
-
Cannulate the jugular vein for intravenous administration of acetylcholine.
-
-
This compound Administration:
-
Administer a single dose of this compound (e.g., 0.3 or 1 nM/kg) or vehicle via intratracheal instillation.[1]
-
Allow for a predetermined pretreatment time for the compound to take effect.
-
-
Induction of Bronchoconstriction:
-
Administer a continuous intravenous infusion of acetylcholine to induce a stable increase in bronchomotor tone.
-
-
Measurement of Lung Function:
-
Continuously monitor and record pulmonary resistance and dynamic compliance throughout the experiment.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced increase in pulmonary resistance at different doses of this compound compared to the vehicle control group.
-
Caption: Workflow for assessing bronchoprotection in guinea pigs.
24-Hour Bronchoprotection and Cardiovascular Safety in Dogs
This study evaluates the duration of bronchoprotective action and the cardiovascular safety profile of inhaled this compound in conscious dogs.
Materials:
-
Beagle dogs
-
This compound (for inhalation via nebulizer or metered-dose inhaler)
-
Vehicle
-
Bronchoconstrictor agent (e.g., acetylcholine or histamine)
-
Telemetry system for continuous monitoring of electrocardiogram (ECG) and blood pressure
-
System for measuring respiratory function in conscious dogs (e.g., whole-body plethysmography)
Procedure:
-
Animal Instrumentation and Acclimatization:
-
Surgically implant telemetry transmitters for continuous cardiovascular monitoring.
-
Allow for a sufficient recovery period and acclimatize the dogs to the experimental procedures and inhalation system.
-
-
Baseline Measurements:
-
Record baseline cardiovascular parameters (ECG, heart rate, blood pressure) and respiratory function for a defined period before drug administration.
-
-
This compound Administration:
-
Administer a single inhaled dose of this compound or vehicle.
-
-
Bronchoprotection Assessment:
-
At various time points post-dosing (e.g., 1, 6, 12, and 24 hours), perform a bronchoprovocation challenge with an inhaled bronchoconstrictor agent.
-
Measure the degree of bronchoconstriction and calculate the protective effect of this compound at each time point.
-
-
Cardiovascular Safety Monitoring:
-
Continuously monitor and record ECG and blood pressure for 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze the bronchoprotection data to determine the duration of action of this compound.
-
Analyze the cardiovascular data for any changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) compared to baseline and vehicle control.
-
Caption: Workflow for the 24-hour bronchoprotection and safety study in dogs.
Pharmacokinetic Studies in Guinea Pigs
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in the lungs and plasma of guinea pigs following intratracheal administration.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound (for intratracheal administration)
-
Anesthetic
-
Equipment for intratracheal administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Surgical instruments for lung tissue collection
-
Analytical equipment for quantifying this compound concentrations (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer a single intratracheal dose of this compound (e.g., 500 nM/kg) to a cohort of guinea pigs.[1]
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.083, 1, 4, 8, 24, 48, 72 hours), collect blood samples via cardiac puncture under anesthesia.
-
Immediately following blood collection, euthanize the animals and harvest the lungs.
-
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the lung tissue.
-
-
Bioanalysis:
-
Analyze the plasma and lung homogenate samples to determine the concentration of this compound using a validated bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both lung and plasma.
-
Caption: Workflow for pharmacokinetic studies in guinea pigs.
References
- 1. researchgate.net [researchgate.net]
- 2. Implementation of automated blood sampling in a canine cardiovascular safety pharmacology study to support PK/PD assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CHF-6366 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6366 is a potent and long-acting dual pharmacology agent, functioning as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] Developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, its unique profile allows for simultaneous bronchodilation and anti-inflammatory effects.[1] These application notes provide detailed protocols for the utilization of this compound in primary human bronchial epithelial cells (HBECs), a critical in vitro model for studying airway biology and disease.
Primary HBECs offer a physiologically relevant system to investigate the cellular and molecular mechanisms of respiratory therapeutics. This document outlines procedures for the culture of primary HBECs, and subsequent treatment with this compound to assess its impact on key signaling pathways and inflammatory responses. The provided protocols for cytokine release assays and cyclic adenosine monophosphate (cAMP) measurement will enable researchers to quantify the functional consequences of M3 receptor antagonism and β2-adrenergic receptor agonism in these cells.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Reference |
| pKi (M3 Receptor) | 10.4 | Human | |
| pKi (β2-Adrenergic Receptor) | 11.4 | Human |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Illustrative Functional Activity of a β2-Adrenergic Agonist in Primary HBECs
| Cytokine | Treatment | Concentration (nM) | % Inhibition of Release |
| IL-6 | Salmeterol | 10 | ~30% |
| IL-8 | Salmeterol | 10 | ~22% |
| RANTES | Salmeterol | 10 | ~88% |
Note: This table provides example data for the β2-adrenergic agonist salmeterol to illustrate the potential anti-inflammatory effects of this class of drugs in primary HBECs. Specific dose-response studies are recommended to determine the precise efficacy of this compound in inhibiting cytokine release in these cells.
Signaling Pathways and Experimental Workflow
The dual action of this compound targets two distinct signaling pathways in primary human bronchial epithelial cells.
Caption: Dual signaling pathways of this compound in HBECs.
An overview of the experimental process for evaluating this compound in primary HBECs is depicted below.
Caption: Workflow for assessing this compound in HBECs.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol describes the expansion and maintenance of primary HBECs for subsequent experiments.
Materials:
-
Primary Human Bronchial Epithelial Cells (cryopreserved)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
Collagen-coated culture flasks and multi-well plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved HBECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed BEGM.
-
-
Seeding Cells:
-
Seed the cells into a collagen-coated T-75 culture flask at a density of 2,500 - 5,000 cells/cm².
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance:
-
Change the BEGM every 48-72 hours.
-
Monitor cell growth and morphology daily. Cells should exhibit a cobblestone appearance.
-
-
Passaging Cells:
-
When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh BEGM and seed into new collagen-coated culture vessels for experiments or further expansion.
-
Protocol 2: Cytokine Release Assay (IL-6 and IL-8)
This protocol details the procedure for measuring the effect of this compound on the release of pro-inflammatory cytokines IL-6 and IL-8 from primary HBECs.
Materials:
-
Primary HBECs cultured in collagen-coated 24-well plates
-
BEGM (serum-free for stimulation)
-
Recombinant human TNF-α or IL-1β
-
This compound stock solution
-
ELISA kits for human IL-6 and IL-8
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed primary HBECs in collagen-coated 24-well plates and grow to 90-100% confluency as described in Protocol 1.
-
-
Cell Stimulation and Treatment:
-
Wash the cells with sterile PBS and replace the medium with serum-free BEGM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 24 hours. Include an unstimulated control.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of each cytokine from a standard curve.
-
-
Data Analysis:
-
Express the data as pg/mL or ng/mL of cytokine.
-
Calculate the percentage inhibition of cytokine release by this compound compared to the stimulated vehicle control.
-
Protocol 3: Cyclic AMP (cAMP) Assay
This protocol describes the measurement of intracellular cAMP levels in primary HBECs following treatment with this compound to assess its β2-adrenergic agonist activity.
Materials:
-
Primary HBECs cultured in collagen-coated 96-well plates
-
Serum-free culture medium
-
This compound stock solution
-
Forskolin (positive control)
-
Propranolol (β2-adrenergic antagonist for control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Seeding:
-
Seed primary HBECs in collagen-coated 96-well plates and grow to 90-100% confluency as described in Protocol 1.
-
-
Cell Treatment:
-
Wash the cells with sterile PBS and replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) as recommended by the assay kit manufacturer.
-
Incubate for 30 minutes at 37°C.
-
Add various concentrations of this compound (e.g., 0.01 nM to 1 µM) to the wells.
-
Include a vehicle control, a positive control (e.g., Forskolin, 10 µM), and a negative control where cells are pre-treated with a β2-adrenergic antagonist like propranolol (1 µM) for 30 minutes before adding this compound.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
Conclusion
These application notes provide a comprehensive framework for investigating the effects of this compound in primary human bronchial epithelial cells. The detailed protocols for cell culture and functional assays, combined with an understanding of the underlying signaling pathways, will facilitate robust and reproducible research. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentrations of this compound for their specific experimental conditions. The use of primary HBECs as a model system will contribute to a deeper understanding of the therapeutic potential of this compound in respiratory diseases.
References
Application Notes and Protocols for CHF-6366 in Preclinical Asthma Models
These application notes provide a summary of the available preclinical data on CHF-6366, a dual-action M3 muscarinic antagonist and β2-adrenergic receptor agonist (MABA), and detail relevant experimental protocols for evaluating such compounds in animal models of asthma.
Dosage and Administration of this compound
This compound has been evaluated in animal models to determine its efficacy as a bronchodilator. The primary route of administration in these studies was intratracheal to ensure direct delivery to the lungs.
Summary of Preclinical Dosage
| Animal Model | Dosage | Administration Route | Observed Effect |
| Guinea Pig | 0.3-1 nmol/kg | Intratracheal | Dose-dependent prevention of acetylcholine-induced bronchospasm.[1] |
| Guinea Pig | 500 nmol/kg | Intratracheal | Pharmacokinetic analysis revealing sustained lung exposure.[1] |
| Dog | Not specified | Inhalation | Provided full, 24-hour bronchoprotection without systemic side effects. |
Mechanism of Action: Dual M3 Antagonism and β2 Agonism
This compound combines two pharmacophores that target key pathways in the regulation of airway smooth muscle tone. As an M3 muscarinic antagonist, it inhibits the bronchoconstrictor effects of acetylcholine. As a β2-adrenergic agonist, it stimulates bronchodilation.
Experimental Protocols for Asthma Models
While specific studies of this compound in allergen-induced asthma models are not publicly available, the following are detailed, standard protocols for inducing asthma-like phenotypes in mice. These models are suitable for evaluating the efficacy of investigational drugs like this compound on airway hyperresponsiveness (AHR), inflammation, and remodeling.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model for inducing a Th2-dominant inflammatory response characteristic of allergic asthma.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
Methacholine (Sigma-Aldrich) for AHR assessment
-
BALB/c mice (6-8 weeks old)
Experimental Workflow:
Methodology:
-
Sensitization:
-
On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.
-
On day 7, administer a booster i.p. injection identical to the first.
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day. A control group should be challenged with PBS aerosol only.
-
Place mice in a whole-body plethysmography chamber connected to an ultrasonic nebulizer for the aerosol challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by exposing mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measuring airway resistance using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs. Analyze the BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex assay.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
This model uses a clinically relevant allergen and can induce both acute and chronic features of asthma without the need for an adjuvant.
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile phosphate-buffered saline (PBS)
-
BALB/c or C57BL/6 mice (6-8 weeks old)
Experimental Workflow:
Methodology:
-
Sensitization and Challenge:
-
Acute Model: On day 0, sensitize mice with an intranasal instillation of 25 µg of HDM extract in 35 µL of sterile PBS.
-
From day 7 to day 11, challenge the mice daily with an intranasal instillation of 10 µg of HDM in 35 µL of PBS.
-
A control group should receive intranasal PBS at all time points.
-
-
Endpoint Analysis (24-72 hours after the final challenge):
-
AHR Measurement: As described in the OVA protocol, assess airway hyperresponsiveness to methacholine.
-
Bronchoalveolar Lavage (BAL): Perform BAL and analyze the fluid for inflammatory cell infiltrates, with a focus on eosinophils and neutrophils.
-
Histology: Conduct histological analysis of lung tissue for inflammation and airway remodeling as described previously.
-
Immunoglobulin Levels: Measure serum levels of total and HDM-specific IgE to confirm the allergic response.
-
Cytokine Analysis: Analyze BALF for a panel of relevant cytokines, including IL-4, IL-5, IL-13, and potentially pro-inflammatory cytokines like TNF-α and IL-6.
-
References
Application Notes and Protocols for Cell-Based Assays Measuring the Efficacy of a Novel Microglial Modulator
Disclaimer: The following application notes and protocols are provided for a hypothetical compound, designated herein as "NeuroMod-X," designed to modulate microglial activity for therapeutic applications in neurodegenerative diseases. The compound CHF-6366 is a respiratory therapeutic and is not indicated for neurological conditions. These protocols are for research purposes only and are based on established methodologies for evaluating the efficacy of compounds targeting neuroinflammation and microglial function.
I. Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases. In conditions such as Alzheimer's disease (AD), microglia can adopt a pro-inflammatory phenotype, contributing to neuronal damage. Conversely, enhancing their phagocytic capabilities to clear pathological protein aggregates, like amyloid-beta (Aβ), represents a promising therapeutic strategy. NeuroMod-X is a hypothetical small molecule designed to suppress pro-inflammatory responses in microglia while promoting the clearance of Aβ.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of NeuroMod-X in vitro. The assays are designed to assess the compound's impact on:
-
Microglial activation and inflammatory cytokine release.
-
Phagocytosis of Aβ peptides.
-
Key signaling pathways, including NF-κB and TREM2.
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by NeuroMod-X and the general workflow for assessing its efficacy.
Application Notes and Protocols for the Quantification of CHF-6366 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6366 is a novel "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) developed for the inhaled treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its unique pharmacological profile necessitates robust and sensitive analytical methods for its quantification in biological matrices to support preclinical and clinical development. This compound is designed to act locally in the lungs with high instability in plasma and the liver, leading to rapid systemic metabolism into poorly active fragments, which minimizes systemic side effects.[1] The primary metabolites are an alcohol (CHF-6387) and a carboxylic acid (CHF-6361).[2][3]
These application notes provide detailed protocols for the quantification of this compound and its major metabolites in plasma and lung homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Signaling Pathway of this compound
This compound exerts its therapeutic effect through a dual mechanism of action: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor in the airways. This dual action leads to bronchodilation and a reduction in inflammatory responses.
Quantitative Data Summary
The following tables summarize the expected quantitative parameters for a validated LC-MS/MS method for this compound and its primary metabolites, based on typical performance characteristics for similar bioanalytical assays.
Table 1: Pharmacokinetic Parameters of this compound in Guinea Pig (Intratracheal Administration, 500 nM/kg)
| Parameter | Lung | Plasma |
| Cmax | 28400 ng/g | 126 ng/mL |
| Tmax | 0.083 h | 0.083 h |
| AUC last | 460361 ng/g·h | 460 ng/mL·h |
Data from MedChemExpress, for reference only.
Table 2: Proposed LC-MS/MS Method Validation Parameters
| Parameter | This compound | CHF-6387 (Alcohol) | CHF-6361 (Acid) |
| Linearity Range (Plasma) | 0.05 - 50 ng/mL | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Linearity Range (Lung) | 0.1 - 100 ng/g | 0.5 - 500 ng/g | 0.5 - 500 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Recovery | > 80% | > 80% | > 80% |
| Matrix Effect | Minimal | Minimal | Minimal |
| LLOQ (Plasma) | 0.05 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
| LLOQ (Lung) | 0.1 ng/g | 0.5 ng/g | 0.5 ng/g |
Experimental Protocols
Sample Preparation
A robust sample preparation is crucial for removing interferences and ensuring accurate quantification. Protein precipitation is a straightforward and effective method for plasma samples. For lung tissue, homogenization followed by protein precipitation is required.
Protocol for Plasma:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., stable isotope-labeled this compound, CHF-6387, and CHF-6361 in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Lung Tissue:
-
Accurately weigh approximately 100 mg of lung tissue.
-
Add a 3-fold volume (w/v) of cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform consistency is achieved.
-
Use 100 µL of the lung homogenate and follow the plasma sample preparation protocol from step 3 onwards.
LC-MS/MS Method
Table 3: Chromatographic Conditions
| Parameter | Description |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometric Conditions
| Parameter | Description |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by direct infusion of pure standards for this compound, CHF-6387, CHF-6361, and their corresponding internal standards. |
Conclusion
The provided protocols outline a robust and sensitive LC-MS/MS-based methodology for the quantification of this compound and its primary metabolites in plasma and lung tissue. These methods are essential for the characterization of the pharmacokinetic and metabolic profile of this compound, thereby supporting its development as a therapeutic agent for respiratory diseases. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.
References
- 1. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHF-6366 Solution Preparation and Stability for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability testing of CHF-6366 solutions for in vitro and in vivo laboratory use. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.
Introduction
This compound is a potent dual-pharmacology compound acting as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist.[1][2] It is classified as a "super-soft" drug, designed for local administration (typically inhaled) and rapid systemic metabolism to minimize off-target effects.[3][4][5][6] This characteristic necessitates careful handling and storage to ensure the integrity of the compound in experimental settings. These protocols outline the preparation of this compound solutions and methods to assess their stability.
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Saline (0.9% sodium chloride in sterile water)
-
Tween 80
-
PEG300
-
Corn oil
-
20% SBE-β-CD in saline
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Trifluoroacetic acid (TFA) or formic acid (for HPLC)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bars
-
Pipettes and sterile, disposable tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
-20°C and -80°C freezers
-
Refrigerator (2-8°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
Solution Preparation Protocols
Preparation of a 10 mM DMSO Stock Solution
This is the recommended starting point for preparing working solutions for most in vitro assays.
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 764.87 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Aqueous Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol:
-
Thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.
-
Ensure thorough mixing by vortexing or gentle pipetting after each dilution step.
-
Use the freshly prepared working solutions immediately for your experiments.
Preparation of Formulations for In Vivo Use
The following are example formulations for in vivo administration. The optimal formulation may vary depending on the specific animal model and route of administration. It is recommended to test the solubility and stability of this compound in the chosen formulation prior to in vivo studies.
Protocol for 10% DMSO, 5% Tween 80, 85% Saline Formulation:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration.
-
In a sterile tube, add 5 parts of Tween 80 to the 10 parts of the this compound DMSO stock solution and mix well.
-
Add 85 parts of saline to the DMSO/Tween 80 mixture and vortex thoroughly to obtain a clear solution or a fine suspension.
Protocol for 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Formulation:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration.
-
In a sterile tube, add 40 parts of PEG300 and 5 parts of Tween 80 to the 10 parts of the this compound DMSO stock solution and mix well.
-
Add 45 parts of saline to the mixture and vortex thoroughly.
Protocol for 10% DMSO, 90% Corn Oil Formulation:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration.
-
Add 90 parts of corn oil to the 10 parts of the this compound DMSO stock solution and mix well.
Stability Testing Protocols
The stability of this compound in solution can be assessed using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the parent compound over time.
General HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA or formic acid in water
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile
-
Gradient: A suitable gradient from 5-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
-
Injection Volume: 10-20 µL
Benchtop Stability in Aqueous Solution
This protocol assesses the stability of this compound in an aqueous working solution at room temperature.
Protocol:
-
Prepare a working solution of this compound in the relevant aqueous buffer (e.g., PBS) at the desired concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain the initial peak area of the parent compound.
-
Leave the solution on the benchtop at room temperature, protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
Freeze-Thaw Stability of DMSO Stock Solution
This protocol assesses the stability of the DMSO stock solution after multiple freeze-thaw cycles.
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Analyze an aliquot of the freshly prepared solution by HPLC (this is cycle 0).
-
Freeze the remaining stock solution at -20°C or -80°C for at least 24 hours.
-
Thaw the solution at room temperature until it is completely liquid. This constitutes one freeze-thaw cycle.
-
Analyze an aliquot by HPLC.
-
Repeat the freeze-thaw process for a specified number of cycles (e.g., 3-5 cycles).
-
Compare the peak area of this compound at each cycle to the initial peak area.
Long-Term Storage Stability of DMSO Stock Solution
This protocol assesses the stability of the DMSO stock solution under recommended storage conditions.
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO and aliquot it.
-
Analyze an aliquot of the freshly prepared solution by HPLC (t=0).
-
Store the remaining aliquots at the recommended temperatures (-20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6 months), retrieve an aliquot from each storage temperature.
-
Thaw the aliquot and analyze it by HPLC.
-
Calculate the percentage of this compound remaining relative to the initial time point.
Data Presentation
Summarize all quantitative data from the solution preparation and stability studies in clearly structured tables.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Appearance |
| DMSO | ≥ 10 mM | Clear solution |
| Ethanol | To be determined | To be determined |
| Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| 10 mM in DMSO | -80°C | Up to 6 months |
| 10 mM in DMSO | -20°C | Up to 1 month |
Table 3: Benchtop Stability of this compound in PBS (pH 7.4) at Room Temperature
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 1 | To be determined |
| 2 | To be determined |
| 4 | To be determined |
| 8 | To be determined |
| 24 | To be determined |
Table 4: Freeze-Thaw Stability of 10 mM this compound in DMSO
| Freeze-Thaw Cycle | % this compound Remaining |
| 0 | 100 |
| 1 | To be determined |
| 2 | To be determined |
| 3 | To be determined |
| 4 | To be determined |
| 5 | To be determined |
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
References
- 1. This compound | dual-acting muscarinic antagonist and β2 agonist (MABAs) | NA for this compound | InvivoChem [invivochem.com]
- 2. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross talk between m3-muscarinic and beta(2)-adrenergic receptors at the level of receptor phosphorylation and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Measuring the Effects of CHF-6366 on Intracellular cAMP Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6366 is a novel investigational drug characterized as a dual-pharmacology molecule, acting as both a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist.[1][2] This unique profile makes it a promising candidate for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, where both bronchoconstriction and inflammation are key pathological features.[1][3][4]
The β2-adrenergic receptor agonistic activity of this compound is of particular interest as it directly influences the intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP). Activation of the β2-adrenergic receptor, a Gs protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[5][6] This elevation in cAMP in airway smooth muscle cells is a critical mechanism for inducing bronchodilation.[6][7]
These application notes provide detailed protocols for measuring the effects of this compound on intracellular cAMP levels in a relevant cell line, such as human airway smooth muscle (HASM) cells. The included methodologies are based on established and widely used techniques for cAMP quantification.
Signaling Pathway of this compound-mediated cAMP Elevation
The activation of the β2-adrenergic receptor by this compound initiates a well-defined signaling cascade. The binding of this compound to the receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
Caption: Signaling pathway of this compound leading to increased intracellular cAMP and bronchodilation.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the effect of this compound on intracellular cAMP levels in human airway smooth muscle cells. This data is illustrative of what would be expected from a dose-response experiment. For comparison, data for the well-characterized β2-agonist, Isoproterenol, is also included.
| Compound | Concentration (nM) | Intracellular cAMP (pmol/well) | EC50 (nM) |
| Vehicle (DMSO) | - | 2.5 ± 0.3 | - |
| This compound | 0.01 | 3.1 ± 0.4 | 0.5 |
| 0.1 | 8.9 ± 1.1 | ||
| 1 | 25.3 ± 3.2 | ||
| 10 | 48.7 ± 5.9 | ||
| 100 | 55.2 ± 6.8 | ||
| 1000 | 56.1 ± 7.1 | ||
| Isoproterenol | 0.1 | 4.5 ± 0.6 | 1.2 |
| 1 | 15.2 ± 2.0 | ||
| 10 | 40.1 ± 4.8 | ||
| 100 | 58.9 ± 7.3 | ||
| 1000 | 60.3 ± 7.5 | ||
| 10000 | 60.8 ± 7.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
General Cell Culture Protocol for Human Airway Smooth Muscle (HASM) Cells
-
Cell Culture: Culture primary Human Airway Smooth Muscle (HASM) cells in smooth muscle growth medium (SmGM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, and growth factors.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For cAMP assays, seed cells into 96-well or 384-well plates at an optimized density.
Protocol for Measuring Intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is based on a competitive immunoassay principle, where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
HASM cells
-
This compound
-
Isoproterenol (as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
HTRF-compatible plate reader
Caption: Workflow for the HTRF-based intracellular cAMP measurement assay.
Procedure:
-
Cell Seeding: Seed HASM cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24-48 hours.
-
Pre-treatment: Aspirate the culture medium and add stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C. The inclusion of a phosphodiesterase inhibitor like IBMX is crucial to prevent the degradation of newly synthesized cAMP.[8]
-
Compound Stimulation: Add serial dilutions of this compound or the control agonist (e.g., Isoproterenol) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 tracer and the anti-cAMP cryptate-labeled antibody to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (typically emission at 665 nm and 620 nm with excitation at 320-340 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the cAMP concentration in each sample by interpolating from a standard curve generated with known concentrations of cAMP.
Protocol for Measuring Intracellular cAMP using a LANCE® TR-FRET Assay
The LANCE® (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is another competitive immunoassay for the detection of cAMP.
Materials:
-
HASM cells
-
This compound
-
Isoproterenol
-
IBMX
-
LANCE® Ultra cAMP Kit (PerkinElmer)
-
TR-FRET compatible plate reader
Caption: Workflow for the LANCE TR-FRET based intracellular cAMP measurement assay.
Procedure:
-
Cell Seeding: Follow the same procedure as for the HTRF assay.
-
Pre-treatment: Pre-incubate the cells with stimulation buffer containing 0.5 mM IBMX for 30 minutes at 37°C.
-
Compound Stimulation: Add this compound or control compounds to the wells and incubate for 30 minutes at 37°C.
-
Detection: Add the detection reagents, which include a Europium (Eu)-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.
-
Incubation: Incubate the plate for 1 hour at room temperature. In the absence of cellular cAMP, the Eu-tracer and ULight-antibody are in close proximity, allowing for FRET to occur upon excitation. Cellular cAMP competes with the Eu-tracer for antibody binding, leading to a decrease in the FRET signal.
-
Plate Reading: Measure the time-resolved fluorescence signal on a compatible plate reader.
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the amount of cAMP produced by the cells. Quantify the cAMP concentration using a standard curve.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the effects of this compound on intracellular cAMP levels. The β2-adrenergic agonist activity of this compound is expected to induce a dose-dependent increase in intracellular cAMP in relevant cell types such as human airway smooth muscle cells. The accurate measurement of this effect is a critical step in the preclinical characterization of this novel dual-pharmacology compound and for understanding its mechanism of action in the context of respiratory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Investigating Receptor Cross-Talk in Airway Smooth Muscle Using CHF-6366
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF-6366 is a novel inhaled bifunctional molecule that exhibits both muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist properties, classifying it as a Muscarinic Antagonist and β2-Agonist (MABA).[1][2] This dual pharmacology is designed to elicit superior bronchodilation in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma by targeting two distinct signaling pathways that regulate airway smooth muscle (ASM) tone.[1][2]
The simultaneous antagonism of M3 receptors and agonism of β2-adrenergic receptors by a single molecule presents a unique opportunity to investigate the cross-talk between these two critical G protein-coupled receptor (GPCR) signaling pathways within ASM cells. Understanding this interplay is crucial for elucidating the synergistic effects of MABA compounds and for the development of more effective respiratory therapeutics.
These application notes provide a comprehensive guide for researchers on utilizing this compound to study receptor cross-talk in ASM, complete with detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and workflows.
Mechanism of Action and Receptor Cross-Talk
Airway smooth muscle tone is primarily regulated by the balance between contractile and relaxant stimuli. Acetylcholine (ACh), released from parasympathetic nerves, binds to M3 muscarinic receptors on ASM cells, activating the Gαq pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to muscle contraction.[3][4]
Conversely, β2-adrenergic receptor agonists stimulate the Gαs pathway, activating adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets to promote muscle relaxation. This "functional antagonism" between the two pathways is a key area of investigation.[5]
This compound, by acting on both receptors simultaneously, is hypothesized to modulate this cross-talk, potentially leading to a more profound and sustained bronchodilatory effect than the administration of two separate drugs. The potential for synergistic effects arises from the ability of the β2-agonist component to not only directly induce relaxation but also to counteract the contractile signals initiated by M3 receptor activation at the intracellular signaling level.[3]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (pKi) | Human M3 Muscarinic Receptor | 10.4 | [2] |
| Human β2-Adrenergic Receptor | 11.4 | [2] | |
| Functional Activity (pEC50) | β2-Adrenergic Receptor (cAMP stimulation) | 9.5 (as GSK-961081) | [1] |
| Relaxation of Guinea Pig Trachea (pEC50) | Muscarinic Antagonism | 7.3 (as GSK-961081) | [1] |
| β2-Agonism | 7.6 (as GSK-961081) | [1] | |
| MABA activity | 7.9 (as GSK-961081) | [1] |
Note: Data for functional activity and tracheal relaxation are for GSK-961081, another MABA, as specific data for this compound in these assays was not available in the searched literature. This data is presented as a representative example of the expected pharmacological profile.
Table 2: Representative Data on the Synergistic Effect of a Muscarinic Antagonist and β2-Agonist on Methacholine-Induced Contraction and Intracellular Calcium in Airway Smooth Muscle
| Treatment | Inhibition of Methacholine-Induced Contraction (%) | Inhibition of Methacholine-Induced [Ca2+]i Increase (%) |
| Glycopyrronium (3 nM) | 15 ± 3 | 20 ± 4 |
| Procaterol (10 nM) | 25 ± 5 | 18 ± 3 |
| Glycopyrronium (3 nM) + Procaterol (10 nM) | 75 ± 8* | 45 ± 6 |
Data is hypothetical and based on the synergistic effects described in[3]. The asterisk () indicates a synergistic effect, where the combined effect is greater than the additive effect of the individual agents.
Experimental Protocols
Protocol 1: Quantification of Intracellular cAMP Levels in Human Airway Smooth Muscle (hASM) Cells
This protocol describes how to measure changes in intracellular cAMP levels in hASM cells in response to this compound, providing a direct measure of its β2-adrenergic agonist activity and its ability to counteract M3 receptor-mediated inhibition of cAMP production.
Materials:
-
Human Airway Smooth Muscle (hASM) cells
-
Cell culture medium (e.g., SmGM-2)
-
This compound
-
Forskolin (positive control)
-
Propranolol (β2-antagonist)
-
Methacholine (muscarinic agonist)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
96-well microplates
Procedure:
-
Cell Culture: Culture hASM cells in appropriate medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.
-
Pre-treatment:
-
To assess the β2-agonist effect, pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
To investigate cross-talk, pre-treat a subset of wells with methacholine (e.g., 1 µM) for 15 minutes to stimulate M3 receptors.
-
To confirm the specificity of the β2-agonist effect, pre-treat another subset of wells with propranolol (e.g., 1 µM) for 30 minutes.
-
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C. Include a vehicle control and a positive control (e.g., 10 µM forskolin).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay following the kit's protocol.
-
Data Analysis: Calculate the concentration of cAMP in each sample and normalize to the protein concentration. Plot dose-response curves to determine the EC50 of this compound for cAMP production.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization in hASM Cells
This protocol details the measurement of intracellular calcium mobilization in response to muscarinic agonism and its modulation by this compound, reflecting its M3 antagonist activity.
Materials:
-
Human Airway Smooth Muscle (hASM) cells
-
Cell culture medium
-
This compound
-
Methacholine (muscarinic agonist)
-
Atropine (muscarinic antagonist, positive control)
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed hASM cells onto black-walled, clear-bottom 96-well plates or glass coverslips.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes. Include a positive control with atropine.
-
Stimulation and Measurement:
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add methacholine (e.g., 1 µM) to induce calcium mobilization and immediately start recording the fluorescence signal.
-
For Fura-2, record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio over time. The peak increase in the ratio after agonist addition represents the intracellular calcium response. Plot the inhibition of the methacholine-induced calcium response against the concentration of this compound to determine its IC50.
Protocol 3: Co-immunoprecipitation of M3 and β2-Adrenergic Receptors
This protocol can be used to investigate whether M3 and β2-adrenergic receptors physically interact or exist in a common signaling complex within hASM cells, and if this interaction is modulated by this compound.
Materials:
-
Human Airway Smooth Muscle (hASM) cells
-
This compound
-
Lysis buffer containing non-denaturing detergents (e.g., Triton X-100 or CHAPS) and protease/phosphatase inhibitors
-
Antibody against the M3 muscarinic receptor
-
Antibody against the β2-adrenergic receptor
-
Protein A/G-agarose or magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Control IgG antibody
Procedure:
-
Cell Treatment: Treat hASM cells with vehicle or this compound for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in co-immunoprecipitation lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the M3 receptor (or β2-receptor for the reverse IP) overnight at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with a control IgG antibody.
-
-
Immune Complex Capture: Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the β2-adrenergic receptor (or M3 receptor for the reverse IP) to detect the co-immunoprecipitated protein.
-
Mandatory Visualizations
Caption: Signaling pathways of M3 and β2-adrenergic receptors in airway smooth muscle and the dual action of this compound.
Caption: Experimental workflow for measuring intracellular cAMP levels.
Caption: Experimental workflow for measuring intracellular calcium mobilization.
References
- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Involvement of Ca2+ Signaling in the Synergistic Effects between Muscarinic Receptor Antagonists and β₂-Adrenoceptor Agonists in Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Ca2+ Signaling in the Synergistic Effects between Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting off-target effects of CHF-6366 in research
Welcome to the technical support center for CHF-6366. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in pre-clinical research and to troubleshoot potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-pharmacology molecule, acting as both a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist.[1][2][3] This bifunctional nature is intended to provide optimal bronchodilation for the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][4]
Q2: What does the term "super-soft" drug refer to in the context of this compound?
A2: this compound is designed as a "super-soft" drug, meaning it is intended to be highly active at the site of administration (the lungs) but is rapidly metabolized into significantly less active and quickly eliminated fragments upon entering systemic circulation.[5][6] This design aims to maximize the therapeutic window and minimize systemic side effects.[7]
Q3: What are the known metabolites of this compound?
A3: Following administration, this compound is extensively hydrolyzed in the liver and plasma into two primary metabolites: CHF6387 (the alcohol moiety) and CHF6361 (the carboxylic acid moiety).[8] These metabolites have been shown to have reduced efficacy compared to the parent compound.[7]
Q4: What are the potential off-target effects of this compound?
A4: While designed for local action in the lungs, off-target effects could arise from unintended systemic exposure to this compound or its metabolites. Potential off-target effects could be associated with the known systemic actions of M3 muscarinic antagonists (e.g., dry mouth, blurred vision) and β2-adrenergic agonists (e.g., tachycardia, muscle tremors). Additionally, this compound has been noted as a weak calcium channel inhibitor, though at much higher concentrations than its primary targets.[1]
Q5: Has this compound been evaluated in clinical trials?
A5: Yes, this compound entered Phase I/II clinical trials for asthma and COPD.[4] However, its development was discontinued for these indications as of February 2022.[9]
Troubleshooting Guides
Problem 1: Unexpected Cardiovascular Effects in In Vivo Models (e.g., changes in heart rate or blood pressure)
-
Possible Cause 1: Systemic Exposure to the β2-Agonist Pharmacophore. The β2-adrenergic agonist activity of this compound can cause tachycardia and other cardiovascular effects if the compound reaches systemic circulation in sufficient concentrations.
-
Troubleshooting Steps:
-
Verify Delivery Method: Ensure that the administration method (e.g., intratracheal) is localized to the lungs as intended.
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound and its metabolites (CHF6387 and CHF6361) to assess the extent of systemic exposure.
-
Dose-Response Study: Perform a dose-response study to determine if the observed cardiovascular effects are dose-dependent.
-
Control Experiments: Use a selective β2-antagonist as a control to confirm that the observed effects are mediated by the β2-adrenergic receptor.
-
Problem 2: Inconsistent or Paradoxical Responses in In Vitro Smooth Muscle Assays
-
Possible Cause 1: Imbalance in Dual Agonist/Antagonist Activity. The net effect of this compound on smooth muscle tone depends on the relative expression and sensitivity of M3 muscarinic and β2-adrenergic receptors in the specific tissue being studied.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the expression levels of M3 and β2 receptors in your cellular model using techniques like qPCR or western blotting.
-
Sequential Dosing: Instead of co-administering, try pre-treating with a selective M3 agonist (e.g., carbachol) before adding this compound to isolate and observe its antagonistic effects. Conversely, pre-treat with a β2-antagonist to isolate the effects of M3 antagonism.
-
Metabolite Activity Testing: Test the effects of the primary metabolites, CHF6387 and CHF6361, in your assay to rule out any confounding activity.
-
Problem 3: Unexpected Phenotypes in Cellular Assays Unrelated to Muscarinic or Adrenergic Signaling
-
Possible Cause 1: Weak Calcium Channel Inhibition. this compound is a weak calcium channel inhibitor with an IC50 in the micromolar range.[1] This could become relevant at higher concentrations.
-
Troubleshooting Steps:
-
Concentration Review: Verify that the concentrations of this compound being used are appropriate for its potent pKi values for M3 and β2 receptors and are not in the range of its weaker calcium channel inhibitory activity.
-
Calcium Imaging: Perform calcium imaging or use calcium flux assays to determine if this compound is altering intracellular calcium dynamics in your model.
-
Control with a Specific Calcium Channel Blocker: Use a known calcium channel blocker as a positive control to see if it phenocopies the observed effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value |
| M3 Muscarinic Receptor | pKi | 10.4 |
| β2-Adrenergic Receptor | pKi | 11.4 |
| Calcium Channel | IC50 | ~50 µM |
Data sourced from MedChemExpress.[1]
Table 2: Metabolites of this compound
| Metabolite ID | Chemical Moiety | Notes |
| CHF6387 | Alcohol | Result of ester hydrolysis. Reduced efficacy compared to parent compound.[8] |
| CHF6361 | Carboxylic Acid | Result of ester hydrolysis. Reduced efficacy compared to parent compound.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Downstream Signaling of β2-Adrenergic Receptor Activation
This protocol can be used to assess the functional activation of the β2-adrenergic receptor by this compound by measuring the phosphorylation of downstream targets like CREB.
-
Cell Culture and Treatment:
-
Plate cells (e.g., BEAS-2B human bronchial epithelial cells) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., isoproterenol).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total CREB as a loading control.
-
Visualizations
Caption: Intended vs. Potential Off-Target Effects of this compound.
Caption: Workflow for Troubleshooting Off-Target Effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound | dual-acting muscarinic antagonist and β2 agonist (MABAs) | NA for this compound | InvivoChem [invivochem.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 8. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHF 6366 - AdisInsight [adisinsight.springer.com]
CHF-6366 stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of CHF-6366 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices?
A1: this compound is designed as a "super soft-drug" and exhibits high instability in plasma and liver homogenates.[1][2][3] This is an intentional design feature to ensure that the drug is stable at the site of administration (e.g., the lungs) but is rapidly metabolized and cleared from systemic circulation, thereby improving its therapeutic index.[1][3] Expect rapid degradation in in-vitro and in-vivo systems containing metabolic enzymes.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This results in the formation of two main metabolites: an alcohol (CHF-6387) and a carboxylic acid (CHF-6361).[1][4]
Q3: My this compound solution appears to be degrading prematurely. What are the common causes?
A3: Premature degradation of this compound can be attributed to several factors:
-
pH: Solutions with a non-neutral pH can accelerate the hydrolysis of the ester bond.
-
Temperature: Elevated temperatures will increase the rate of chemical degradation.
-
Enzymatic Contamination: The presence of esterases, for example from cellular debris or contaminated reagents, can lead to rapid enzymatic degradation.
-
Improper Storage: Not storing the compound as recommended (see storage guidelines) can lead to degradation over time.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. It is recommended to store stock solutions at -80°C for long-term storage (months) and at 4°C for short-term use (weeks). Avoid repeated freeze-thaw cycles.
Q5: Are there species differences in the metabolism of this compound?
A5: In-vitro metabolism studies using liver microsomes and hepatocytes from different species have shown no major differences in the metabolic profiles.[4] However, it is always good practice to confirm this in your specific experimental system.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent degradation of this compound across samples.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that this compound solutions are prepared fresh for each experiment from a properly stored stock.
-
Control for Temperature: Maintain a consistent and appropriate temperature throughout the experiment. Use pre-warmed or pre-chilled buffers as required by your protocol.
-
pH Monitoring: Verify the pH of all buffers and solutions before use.
-
Include Stability Controls: In your experimental design, include a sample of this compound in your experimental buffer without the biological matrix (e.g., cells, microsomes) to assess chemical stability under the assay conditions.
-
Issue 2: Faster than expected degradation in a cell-based assay.
-
Possible Cause: Extracellular or intracellular enzymatic activity.
-
Troubleshooting Steps:
-
Cell Lysate vs. Intact Cells: Compare the degradation rate in intact cells versus cell lysate to determine if the degrading enzymes are primarily intracellular.
-
Use of Enzyme Inhibitors: If the class of enzymes is known or suspected (e.g., esterases), consider the use of broad-spectrum inhibitors to see if degradation is reduced.
-
Time-Course Experiment: Perform a detailed time-course experiment to accurately determine the kinetics of degradation in your specific cell type.
-
Data Presentation
Table 1: Stability of this compound in Biological Matrices (Illustrative Data)
| Biological Matrix | Incubation Time (min) | Temperature (°C) | % Remaining this compound (Illustrative) |
| Human Plasma | 0 | 37 | 100 |
| 15 | 37 | 45 | |
| 30 | 37 | 20 | |
| 60 | 37 | <5 | |
| Rat Liver Microsomes | 0 | 37 | 100 |
| 15 | 37 | 30 | |
| 30 | 37 | 10 | |
| 60 | 37 | <2 |
Note: The data above is illustrative. Actual values should be determined experimentally using the protocols provided below.
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the in-vitro stability of this compound in plasma.
Materials:
-
This compound
-
Control compound (a stable compound and a known unstable ester-containing compound)
-
Pooled plasma (from the species of interest, e.g., human, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Spike the stock solution into pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 1%.
-
Immediately after adding the compound, take a sample for the 0-minute time point and quench it by adding a 3-fold volume of cold acetonitrile containing the internal standard.
-
Incubate the remaining plasma-compound mixture at 37°C with gentle shaking.
-
Take samples at various time points (e.g., 5, 15, 30, 60, and 120 minutes) and quench immediately with cold acetonitrile with internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (T1/2).
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Liver microsomes (from the species of interest)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the working solution of this compound or control compounds to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take a sample immediately for the 0-minute time point and quench with cold acetonitrile containing the internal standard.
-
Incubate the plate at 37°C with shaking.
-
Take samples at various time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench with cold acetonitrile with internal standard.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (T1/2) and intrinsic clearance (CLint).
Visualizations
Signaling Pathways
This compound acts as a dual-pharmacology agent, functioning as a muscarinic antagonist at the M3 receptor and an agonist at the β2-adrenergic receptor.
Caption: M3 muscarinic receptor signaling pathway antagonized by this compound.
Caption: β2-adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: General workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in CHF-6366 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CHF-6366 in functional assays. This compound is a dual-pharmacology molecule, acting as both a potent M3 muscarinic receptor antagonist and a β2-adrenergic receptor agonist, designed for inhaled delivery in respiratory disease research.[1][2] Its "super soft-drug" nature means it is rapidly metabolized systemically into less active forms, a critical factor in experimental design and data interpretation.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected results that researchers may encounter during functional assays with this compound.
Q1: My dose-response curve for this compound in a relaxation assay (β2 agonism) is biphasic (bell-shaped). What could be the cause?
A1: A biphasic or bell-shaped dose-response curve, where the response decreases at higher concentrations, can be perplexing. Several factors could contribute to this observation:
-
Receptor Desensitization: Prolonged or high-concentration exposure to a β2 agonist can lead to receptor desensitization, a process where the receptor is phosphorylated and uncoupled from its signaling pathway, reducing the functional response.[4][5]
-
Off-Target Effects: At high concentrations, this compound might interact with other receptors or cellular targets that counteract the β2-mediated relaxation. Although designed to be selective, high concentrations can sometimes lead to unintended pharmacological effects.[6]
-
Cellular Toxicity: Very high concentrations of any compound can induce cellular stress or toxicity, leading to a decrease in the measured response. It is crucial to assess cell viability at the highest concentrations used.
-
Experimental Artifact: Ensure that the observed effect is not due to issues with compound solubility at high concentrations or interference with the assay detection method.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time before desensitization occurs.
-
Lower Concentration Range: Extend the dose-response curve to include lower concentrations to better define the initial stimulatory phase.
-
Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH) with the same concentrations of this compound to rule out toxicity.
-
Washout Experiment: To test for desensitization, pre-treat cells with a high concentration of this compound, then wash it out and challenge again with a lower concentration to see if the response is blunted.
Q2: I am not observing the expected antagonism of M3 receptor activation in my calcium flux assay. What are the possible reasons?
A2: A lack of M3 antagonism can be frustrating. Here are some potential causes and troubleshooting suggestions:
-
Assay Conditions: Calcium flux assays are highly sensitive to timing and experimental conditions. The rapid nature of the calcium signal means that non-equilibrium conditions can affect the results.[7]
-
Compound Stability: this compound is designed to be rapidly metabolized in plasma and liver.[2][3] If your assay involves long incubation times or contains metabolic enzymes (e.g., in tissue preparations), the compound may be degrading.
-
Incorrect Agonist Concentration: The concentration of the M3 agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.
-
Cellular Health: Unhealthy cells will not exhibit a robust calcium response. Ensure your cells are healthy and properly loaded with the calcium-sensitive dye.
-
Dye-Related Artifacts: High concentrations of calcium-sensitive dyes can buffer intracellular calcium, dampening the signal.[8]
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform a dose-response curve for your M3 agonist (e.g., carbachol) and choose a concentration that gives a submaximal (EC80) response for your antagonism assay.
-
Pre-incubation Time: Optimize the pre-incubation time with this compound. A longer pre-incubation may be needed for the antagonist to reach its target.
-
Check Compound Integrity: Prepare fresh solutions of this compound for each experiment.
-
Control Experiments: Include a known M3 antagonist as a positive control to ensure the assay is working correctly.
Q3: I see a high degree of variability in my results between experiments. What can I do to improve reproducibility?
A3: High variability can obscure real biological effects. Consider these factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
-
Reagent Preparation: Prepare large batches of reagents and aliquot them to ensure consistency between experiments.
-
Experimental Timing: Standardize all incubation times and procedural steps precisely.
-
Metabolites of this compound: Be aware that the primary metabolites of this compound, CHF6387 (alcohol) and CHF6361 (carboxylic acid), have reduced efficacy.[2][9] Inconsistent metabolism in your cell or tissue model could lead to variability.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in this compound functional assays.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Assay Type | Species | pKi / IC50 | Reference |
| M3 Muscarinic Receptor | Radioligand Binding | Human | pKi = 10.4 | [1] |
| β2-Adrenergic Receptor | Radioligand Binding | Human | pKi = 11.4 | [1] |
| Calcium Channel | Functional Assay | Not Specified | IC50 ~50 µM | [1] |
Table 2: Example Troubleshooting Scenarios and Solutions
| Unexpected Result | Potential Cause | Suggested Solution |
| No β2 agonist activity | Degraded compound | Prepare fresh this compound solution for each experiment. |
| Low receptor expression | Use a cell line with confirmed high β2-adrenergic receptor expression. | |
| Assay insensitivity | Include a known β2 agonist (e.g., isoproterenol) as a positive control. | |
| Potency of M3 antagonism is lower than expected | Receptor crosstalk | Investigate if β2 receptor activation is interfering with the M3 assay readout. |
| Hemi-equilibrium conditions | Allow for longer pre-incubation with this compound before adding the agonist.[10] | |
| Presence of metabolites | Consider using a system with low metabolic activity for initial characterization. |
Experimental Protocols
Protocol 1: In Vitro β2-Adrenergic Receptor Agonism Assay (cAMP Accumulation)
This protocol is a general guideline for measuring the β2-agonist activity of this compound by quantifying intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Plate a suitable cell line (e.g., CHO-K1 cells stably expressing the human β2-adrenergic receptor) in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation:
-
Wash the cells once with warm PBS.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference β2 agonist (e.g., isoproterenol) in stimulation buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Perform the cAMP detection following the kit's protocol.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: In Vitro M3 Muscarinic Receptor Antagonism Assay (Calcium Flux)
This protocol provides a general method for assessing the M3 antagonist activity of this compound by measuring changes in intracellular calcium.
-
Cell Culture: Plate a cell line endogenously or recombinantly expressing the human M3 muscarinic receptor (e.g., CHO-M3 or SH-SY5Y) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often in the presence of probenecid to prevent dye extrusion.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and a reference M3 antagonist (e.g., atropine) in assay buffer.
-
Add the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare a solution of an M3 agonist (e.g., carbachol) at a concentration that elicits a submaximal (EC80) response.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the M3 agonist to all wells simultaneously and continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Concepts
This compound Dual Mechanism of Action
Caption: Signaling pathways modulated by the dual-action MABA, this compound.
Receptor Crosstalk Considerations
Caption: Potential for negative crosstalk from the β2-AR pathway to the M3-R pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 4. TAS2R5 screening reveals biased agonism that fails to evoke internalization and downregulation resulting in attenuated desensitization | PLOS One [journals.plos.org]
- 5. TAS2R5 screening reveals biased agonism that fails to evoke internalization and downregulation resulting in attenuated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing systemic exposure of CHF-6366 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CHF-6366 in animal studies, with a focus on minimizing systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to minimize systemic exposure of this compound?
A1: this compound is designed as a "super soft-drug."[1][2] Its primary mechanism for minimizing systemic exposure is through its chemical structure, which incorporates a metabolically labile ester group.[3][4] This design allows this compound to be stable at the site of administration (the lungs) but undergo rapid hydrolysis and inactivation by esterases in the systemic circulation (plasma and liver) into two less active metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid).[4][5] This rapid systemic metabolism significantly reduces the potential for systemic side effects.[1][5]
Q2: What are the main metabolites of this compound and are they active?
A2: The two primary metabolites of this compound are CHF-6387 and CHF-6361, formed by hydrolysis of the ester linkage.[4][5] These metabolites have been shown to have reduced efficacy compared to the parent compound.[5] This rapid conversion to less active forms is a key feature of its safety profile, minimizing the risk of systemic effects.
Q3: In which animal species has the low systemic exposure of this compound been demonstrated?
A3: Preclinical studies in guinea pigs have demonstrated the low systemic exposure of this compound following intratracheal administration.[6] Studies in dogs also showed that this compound provided bronchoprotection without systemic side effects.
Q4: What pharmacokinetic profile is expected for this compound in plasma versus lung tissue after inhalation?
A4: Following intratracheal administration in guinea pigs, this compound exhibits high and sustained concentrations in the lung tissue, while plasma concentrations are significantly lower.[6] This demonstrates the desired lung targeting and low systemic exposure. There is a rapid initial absorption phase, with Tmax occurring at the same early time point in both lung and plasma.[6] However, the overall exposure (AUC) is substantially higher in the lungs.
Troubleshooting Guide
Inhaled Administration and Formulation
Q5: We are observing higher than expected plasma concentrations of this compound in our rodent model. What could be the cause?
A5: Higher than expected systemic exposure can be due to several factors related to the administration technique and formulation:
-
Improper Administration Technique: For intratracheal administration, incorrect placement of the delivery device can lead to deposition in the upper airways or esophagus, followed by oral absorption. Low pulmonary dose efficiency can be due to significant inadvertent exposure of the nasal mucosa, especially in nose-breathing rodents.[7] Review your administration protocol to ensure deep lung delivery.
-
Particle Size of Formulation: The aerodynamic particle size of the inhaled formulation is critical for deep lung deposition. Particles larger than 5 microns tend to deposit in the upper airways and be cleared mucociliary mechanisms, leading to swallowing and gastrointestinal absorption.[8] Ensure your formulation generates particles in the optimal range for your animal model (typically 1-3 µm for rodents).[9]
-
Formulation Stability: Ensure that the formulation is stable and does not aggregate, which could alter the particle size distribution.
Q6: Our formulation of this compound for nebulization appears to be unstable. What are the key considerations for formulation development?
A6: Developing a stable formulation for inhalation is crucial. Key considerations include:
-
Solubility: this compound must be adequately soluble in the chosen vehicle for nebulization.[8]
-
Excipient Compatibility: Ensure all excipients are compatible with this compound and do not promote its degradation.
-
pH of the Formulation: The pH of the solution can impact the stability of the ester bond in this compound. Conduct stability studies at different pH values to find the optimal range.
-
Solid-State Properties: For dry powder inhalers (DPIs), the solid-state properties of the API, such as crystallinity, are critical for stability and aerosol performance.[3]
Pharmacokinetic Analysis
Q7: We are having difficulty with the bioanalysis of this compound, specifically with the stability of the analyte in plasma samples. What could be the issue?
A7: The ester linkage in this compound makes it susceptible to ex vivo hydrolysis by esterases present in biological matrices, particularly plasma.[1][10] This can lead to an underestimation of the parent drug concentration and an overestimation of its metabolites.[10]
-
Sample Handling: To prevent ex vivo degradation, it is critical to process samples quickly at low temperatures and to use an esterase inhibitor, such as sodium fluoride (NaF), in the collection tubes.[1]
-
pH Control: Maintaining a controlled pH during sample processing can also help to stabilize the ester bond.[1]
Q8: We are observing significant matrix effects in our LC-MS/MS analysis of this compound and its metabolites. How can we mitigate this?
A8: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a common challenge in bioanalysis.[11][12]
-
Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to effectively remove interfering endogenous components like phospholipids.[12]
-
Chromatography: Optimize the chromatographic conditions to separate this compound and its metabolites from matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard for both the parent drug and its metabolites to compensate for matrix effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Guinea Pig Lung and Plasma after Intratracheal Administration (500 nM/kg)
| Parameter | Lung | Plasma |
| Cmax | 28400 ng/g | 126 ng/mL |
| Tmax | 0.083 h | 0.083 h |
| AUClast | 460361 ng/g·h | 460 ng/mL·h |
| AUCinf | 725199 ng/g·h | 661 ng/mL·h |
| Half-life | 49.2 h | 15.4 h |
Data sourced from MedChemExpress, referencing Carzaniga L, et al. J Med Chem. 2022.[6]
Experimental Protocols
Representative Protocol for Intratracheal Administration of this compound in Guinea Pigs
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific experimental needs and in accordance with institutional animal care and use guidelines.
1. Animal Preparation:
- Use male Hartley guinea pigs (350-410 g).[13]
- Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.
2. Dosing Formulation Preparation:
- Prepare the this compound solution or suspension in a suitable vehicle for inhalation (e.g., saline).
- Ensure the formulation is well-mixed before administration.
3. Intratracheal Instillation:
- Place the anesthetized animal in a supine position on a surgical board.
- Visualize the trachea by transillumination of the neck or using a small animal laryngoscope.
- Gently insert a sterile, flexible cannula or a rigid needle with a ball tip into the trachea, being careful to avoid the esophagus.
- Administer the prepared dose of this compound through the cannula.
- A small volume of air can be pushed through the cannula after the dose to ensure complete delivery to the lungs.
4. Post-Administration Monitoring:
- Monitor the animal until it has fully recovered from anesthesia.
- Observe for any signs of respiratory distress or adverse reactions.
5. Sample Collection for Pharmacokinetic Analysis:
- At predetermined time points post-dose, collect blood samples via an appropriate route (e.g., cardiac puncture under terminal anesthesia).
- Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).
- Immediately centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
- For lung tissue collection, euthanize the animal at the specified time point, perfuse the lungs with saline to remove blood, and then excise the lungs.
- Homogenize the lung tissue and store at -80°C until analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Overcome Biological Barriers Associated with Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Formulation Development for Inhaled Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BA Method Development: Focus on Prodrugs -BioPharma Services [biopharmaservices.com]
- 11. eijppr.com [eijppr.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intratracheal exposure of the guinea pig lung to cadmium and/or selenium: a histological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in response to CHF-6366 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CHF-6366.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a clinical candidate compound known as a "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic receptor agonist (MABA).[1][2][3] It is designed for inhaled administration to treat respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][5][6] Its mechanism of action is to induce bronchodilation by simultaneously inhibiting the M3 muscarinic receptor and activating the β2-adrenergic receptor, which act on different pathways to prevent bronchoconstriction.[1]
Q2: What does "super-soft" drug mean in the context of this compound?
The term "super-soft" refers to a drug design concept where the compound is active at the target site (the lungs) but is rapidly metabolized into less active forms upon entering systemic circulation.[2][3][7] This design aims to maximize the therapeutic window and minimize systemic side effects.[8] this compound is designed to be stable in the lungs but quickly hydrolyzed in plasma and the liver.[2][3]
Q3: What are the main metabolites of this compound?
This compound is extensively metabolized via hydrolysis into two primary metabolites: an alcohol (CHF6387) and a carboxylic acid (CHF6361).[2][9] These metabolites have reduced pharmacological activity compared to the parent compound.[8]
Q4: What are the known potency values for this compound?
This compound is a potent antagonist of the M3 muscarinic receptor and agonist of the β2-adrenergic receptor, with pKi values of 10.4 and 11.4, respectively.[4][10] It is also a weak calcium channel inhibitor with an IC50 of approximately 50 μM.[4][10]
Troubleshooting Guide
Issue 1: Lower-than-expected efficacy or high variability in in vitro experiments.
Potential Cause 1: Compound Degradation. this compound is designed to be rapidly metabolized.[2][3] It may be unstable in certain experimental conditions, such as prolonged incubation times or the presence of esterases in cell culture media supplements (e.g., serum).
Suggested Solution:
-
Minimize incubation times where possible.
-
Consider using serum-free media or heat-inactivated serum to reduce enzymatic degradation.
-
Prepare fresh working solutions of this compound for each experiment.
-
Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions.
Potential Cause 2: Cell Line Variation. The expression levels of M3 muscarinic and β2-adrenergic receptors can vary significantly between different cell lines and even between different passages of the same cell line.
Suggested Solution:
-
Confirm the expression of both M3 and β2 receptors in your chosen cell line using techniques like qPCR, western blot, or flow cytometry.
-
Use cells at a consistent and low passage number for all experiments.
-
Consider using a cell line known to endogenously express both receptors or a stably transfected cell line.
Issue 2: Inconsistent results in in vivo animal models.
Potential Cause 1: Inefficient Delivery. this compound is designed for inhaled administration.[2][4] The efficiency of intratracheal or intranasal administration can be highly variable and technique-dependent.
Suggested Solution:
-
Ensure proper training and consistent technique for animal dosing.
-
For intratracheal administration, verify the correct placement of the delivery device.
-
For nebulized delivery, ensure the particle size is appropriate for deep lung deposition.
-
Include a positive control with a known bronchodilator to validate the delivery method.
Potential Cause 2: Rapid Systemic Clearance. The "super-soft" nature of this compound leads to rapid systemic metabolism and clearance.[2][8] This can lead to variability in systemic exposure and, consequently, in observed effects if the endpoint is measured over a long period.
Suggested Solution:
-
Conduct pharmacokinetic studies in your animal model to understand the time course of lung exposure and systemic clearance.
-
Time your efficacy measurements to coincide with the expected peak lung concentration of this compound.
-
For longer-term studies, consider the dosing frequency in relation to the compound's half-life in the lung.
Quantitative Data Summary
| Parameter | Value | Receptor/Channel | Reference |
| pKi | 10.4 | M3 Muscarinic Receptor Antagonist | [4][10] |
| pKi | 11.4 | β2-Adrenergic Receptor Agonist | [4][10] |
| IC50 | ~50 μM | Calcium Channel Inhibitor | [4][10] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Measurement in BEAS-2B Cells
This protocol outlines a method to assess the β2-adrenergic agonist activity of this compound by measuring cyclic AMP (cAMP) production in human bronchial epithelial cells (BEAS-2B).
Materials:
-
BEAS-2B cells
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (β2 antagonist for specificity testing)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed BEAS-2B cells in 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with serum-free medium for 1-2 hours to starve the cells.
-
Prepare serial dilutions of this compound and controls (isoproterenol, vehicle) in assay buffer.
-
(Optional) To confirm β2-receptor specificity, pre-incubate some wells with propranolol for 30 minutes before adding the agonist.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Analyze the data by plotting cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 2: In Vivo Bronchoprotection Assay in Guinea Pigs
This protocol describes a method to evaluate the efficacy of this compound in preventing bronchoconstriction in a guinea pig model.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Vehicle control (e.g., saline)
-
Bronchoconstrictor agent (e.g., acetylcholine, histamine)
-
Intratracheal administration device
-
Whole-body plethysmograph
Procedure:
-
Acclimatize animals to the experimental conditions and handling.
-
Administer this compound or vehicle via intratracheal instillation at the desired dose.
-
At a predetermined time point post-dosing (e.g., 1, 4, or 24 hours), place the guinea pig in the whole-body plethysmograph to measure baseline airway resistance.
-
Challenge the animal with an aerosolized bronchoconstrictor agent.
-
Record the changes in airway resistance in real-time.
-
Calculate the percentage inhibition of bronchoconstriction for the this compound treated group compared to the vehicle-treated group.
-
Analyze the data to determine the dose-response relationship and duration of action of this compound.
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 9. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
Technical Support Center: Refinement of CHF-6366 Delivery Methods for Lung Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHF-6366. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in lung tissue?
A1: this compound is an investigational drug designed for inhaled delivery to treat respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] It is a dual-pharmacology molecule, meaning it acts on two different biological targets simultaneously. Specifically, this compound is a Muscarinic M3 receptor Antagonist and a β2-Adrenergic receptor Agonist (MABA).[3][4] In the lungs, this dual action leads to bronchodilation by relaxing the airway smooth muscle.
Q2: What is the rationale behind the "super soft-drug" design of this compound?
A2: this compound is designed as a "super soft-drug" to maximize its therapeutic effect in the lungs while minimizing systemic side effects.[1][2] This design incorporates a metabolically labile ester group into the molecule's structure.[1] This feature allows this compound to be stable and have a sustained presence in the lung tissue, but to be rapidly hydrolyzed into less active metabolites upon entering the systemic circulation.[1][2]
Q3: What are the primary metabolites of this compound and are they active?
A3: Upon entering the systemic circulation, this compound is rapidly hydrolyzed into two primary metabolites: the alcohol CHF-6387 and the carboxylic acid CHF-6361.[1] These metabolites have significantly reduced pharmacological activity compared to the parent compound.[2]
Q4: What are the recommended delivery methods for this compound in preclinical research?
A4: In preclinical studies, particularly in animal models such as guinea pigs, intratracheal (IT) administration has been a common method for direct lung delivery.[3] For studies aiming to more closely mimic clinical use, nebulized aerosol delivery is the preferred method.[2] this compound was advanced into clinical studies as a nebulized solution.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi |
| Human β2-Adrenergic Receptor | 11.4 |
| Human M3 Muscarinic Receptor | 10.4 |
Data from MedChemExpress.[3]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Guinea Pig Lung and Plasma (500 nM/kg, Intratracheal Administration)
| Parameter | Lung | Plasma |
| Tmax (h) | 8 | 0.08 |
| Cmax (pmol/g or pmol/mL) | 106.1 | 0.05 |
| AUC (0-t) (hpmol/g or hpmol/mL) | 2589 | 0.18 |
Data from MedChemExpress.[3]
Signaling Pathway
The diagram below illustrates the dual signaling pathway of this compound in airway smooth muscle cells, leading to bronchodilation.
Experimental Protocols
Protocol 1: Intratracheal Instillation of this compound in Rodents
This protocol describes a method for the direct delivery of this compound to the lungs of anesthetized rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile isotonic saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal restraining board
-
Small animal laryngoscope or otoscope
-
Light source
-
Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer or a catheter-tipped syringe)
-
Pipettes and sterile tubes
Workflow Diagram:
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Anesthesia:
-
Anesthetize the animal using a standard, approved protocol. Monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
-
Positioning:
-
Place the anesthetized animal in a supine position on a restraining board, typically at a slight incline to improve visualization of the trachea.
-
-
Visualization and Intubation:
-
Gently open the animal's mouth and use a laryngoscope or otoscope to visualize the vocal cords and the opening of the trachea.
-
Carefully insert the tip of the intratracheal instillation device into the trachea, being cautious not to enter the esophagus.
-
-
Instillation:
-
Administer the prepared this compound solution in a single, smooth action. The volume should be appropriate for the animal's size to avoid lung injury.
-
-
Recovery:
-
Remove the instillation device and continue to monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Aerosolized Delivery of this compound to Rodent Lungs
This protocol outlines a method for delivering this compound as an aerosol to spontaneously breathing or mechanically ventilated rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile isotonic saline)
-
Small animal nebulizer (e.g., vibrating mesh or jet nebulizer)
-
Nose-only exposure chamber or endotracheal tube for ventilated animals
-
Flow meter and air source
-
Pipettes and sterile tubes
Workflow Diagram:
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1.
-
-
System Setup:
-
Assemble the nebulizer and exposure system according to the manufacturer's instructions.
-
Calibrate the nebulizer to ensure the desired particle size and output rate.
-
-
Animal Placement:
-
For nose-only exposure, place the conscious or lightly sedated animal in the restraining tube with its nose in the exposure port.
-
For ventilated animals, intubate the anesthetized animal and connect the endotracheal tube to the nebulizer circuit.
-
-
Aerosol Generation and Delivery:
-
Load the this compound solution into the nebulizer.
-
Start the aerosol generation and monitor the system to ensure consistent output. The duration of exposure will depend on the desired lung dose.
-
-
Monitoring and Recovery:
-
Continuously monitor the animal's respiratory pattern and general condition throughout the exposure period.
-
After the exposure is complete, remove the animal from the system and monitor its recovery.
-
Troubleshooting Guide
Issue 1: Inconsistent or low drug delivery to the lungs during intratracheal instillation.
-
Possible Cause: Incorrect placement of the instillation device in the esophagus instead of the trachea.
-
Solution: Ensure proper visualization of the vocal cords and tracheal opening during intubation. A light source and magnification can be beneficial.
-
-
Possible Cause: The volume of the instilled liquid is too large, leading to reflux.
-
Solution: Optimize the instillation volume based on the animal's weight.
-
-
Possible Cause: The instillation is performed too slowly, allowing the liquid to coat the upper airways rather than reaching the deep lung.
-
Solution: Deliver the solution in a single, smooth, and rapid bolus.
-
Issue 2: High variability in experimental results with aerosolized delivery.
-
Possible Cause: Inconsistent aerosol particle size.
-
Solution: Regularly calibrate and maintain the nebulizer. Ensure the formulation does not affect the nebulizer's performance. The particle size should ideally be in the range of 1-5 µm for deep lung deposition.[5]
-
-
Possible Cause: Variation in the animals' breathing patterns.
-
Solution: For spontaneously breathing animals, allow for an acclimatization period in the exposure chamber. For anesthetized animals, use a mechanical ventilator to ensure consistent breathing parameters.
-
Issue 3: Evidence of systemic side effects despite the "soft-drug" nature of this compound.
-
Possible Cause: Excessive dose leading to saturation of local metabolic pathways in the lung.
-
Solution: Perform a dose-response study to determine the optimal therapeutic dose with minimal systemic exposure.
-
-
Possible Cause: Formulation issues leading to enhanced absorption into the systemic circulation.
-
Solution: Ensure the formulation is optimized for lung retention. Avoid excipients that may increase epithelial permeability unless intended.
-
Issue 4: Instability of this compound in the formulation.
-
Possible Cause: The ester linkage in this compound is susceptible to hydrolysis in non-optimal pH conditions.
-
Solution: Prepare solutions fresh before each experiment. Use a buffered vehicle (e.g., phosphate-buffered saline) to maintain a stable pH.
-
-
Possible Cause: Degradation due to heat generated by certain types of nebulizers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHF 6366 - AdisInsight [adisinsight.springer.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. inhalationmag.com [inhalationmag.com]
Identifying and characterizing CHF-6366 metabolites CHF6387 and CHF6361
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the identification and characterization of the metabolites of CHF-6366, namely CHF6387 and CHF6361.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and how are they formed?
A1: The primary metabolites of this compound are the alcohol, CHF6387, and the carboxylic acid, CHF6361.[1][2][3][4] this compound is a "super-soft" drug designed to undergo rapid systemic metabolism.[2][4] This is achieved through the hydrolysis of the ester linkage in the parent molecule, yielding the two primary, less active metabolites.[5] This rapid breakdown in plasma and liver is a key feature intended to minimize systemic side effects.[4][5]
Q2: What are the subsequent metabolic pathways for CHF6387 and CHF6361?
A2: Following the initial hydrolysis of this compound, the primary metabolites are further processed. The alcohol moiety, CHF6387, undergoes isomerization, conjugation with glucuronic acid, and dehydrogenation.[1][2][3] The carboxylic acid moiety, CHF6361, is primarily metabolized through oxidation and glucuronide conjugation.[1][2][3]
Q3: Where can I find quantitative data on the exposure of this compound and its metabolites?
Troubleshooting Guide
Issue 1: Low or undetectable levels of this compound in plasma samples.
-
Possible Cause: Due to its "super-soft" drug design, this compound is engineered for high instability in plasma and liver, leading to rapid hydrolysis into its metabolites, CHF6387 and CHF6361.[2][4][5]
-
Troubleshooting Steps:
-
Sample Handling: Minimize the time between blood collection and plasma stabilization. Use of esterase inhibitors during sample collection and processing should be considered to prevent ex vivo degradation.
-
Analytical Sensitivity: Ensure the analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect the transient levels of the parent compound.
-
Focus on Metabolites: Shift the analytical focus to the detection and quantification of the more stable and abundant metabolites, CHF6387 and CHF6361, as markers of systemic exposure.
-
Issue 2: High variability in metabolite concentrations between replicate experiments.
-
Possible Cause: In vitro metabolism assays using liver microsomes or hepatocytes can be sensitive to experimental conditions. Variability can arise from differences in enzyme activity, incubation times, and cell viability.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a standardized protocol for cell/microsome handling, incubation conditions (temperature, pH, co-factors), and quenching procedures.
-
Quality Control: Include appropriate positive and negative controls in each experiment to monitor the metabolic competency of the in vitro system.
-
Internal Standards: Utilize stable isotope-labeled internal standards for both the parent compound and its metabolites to account for variations in sample processing and instrument response.
-
Issue 3: Difficulty in achieving baseline chromatographic separation of metabolites and isomers.
-
Possible Cause: The metabolites of this compound, particularly the potential isomers of CHF6387, may have very similar physicochemical properties, making them challenging to separate using standard chromatographic methods.[1][2][3]
-
Troubleshooting Steps:
-
Method Development: Experiment with different stationary phases (e.g., C18, phenyl-hexyl, HILIC), mobile phase compositions (organic solvent, pH, additives), and gradient profiles to optimize separation.
-
High-Resolution Mass Spectrometry (HRMS): Employ HRMS to differentiate between isobaric compounds based on their accurate mass, even if they are not fully chromatographically resolved.
-
Reference Standards: If available, use certified reference standards for each metabolite to confirm retention times and fragmentation patterns.
-
Quantitative Data
Specific quantitative data for the metabolites CHF6387 and CHF6361 are not detailed in the reviewed literature. However, the following pharmacokinetic parameters for the parent compound this compound in guinea pigs after a single 500 nM/kg intratracheal administration have been reported:
| Parameter | Lung | Plasma |
| Cmax | 28400 ng/g | 126 ng/mL |
| Tmax | 0.083 h | 0.083 h |
| AUClast | 460361 ng/gh | 460 ng/mLh |
| AUCinf | 725199 ng/gh | 661 ng/mLh |
| Half-life | 49.2 h | 15.4 h |
Data from MedChemExpress, citing Carzaniga L, et al. J Med Chem. 2022.
Experimental Protocols
While specific, detailed protocols for the analysis of this compound and its metabolites are not publicly available, the following are generalized methodologies based on standard practices for in vitro metabolism studies.
1. In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
-
Procedure:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding this compound to the microsomal suspension.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
2. Metabolite Identification in Hepatocytes
-
Objective: To identify the metabolites of this compound formed in intact liver cells.
-
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution
-
Quenching solution (e.g., cold methanol)
-
-
Procedure:
-
Seed hepatocytes in a suitable culture plate and allow them to attach.
-
Replace the medium with fresh medium containing this compound at the desired concentration.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
At selected time points, collect both the cells and the supernatant.
-
Add quenching solution to stop metabolic activity and extract the analytes.
-
Process the samples (e.g., centrifugation, evaporation, reconstitution) for LC-HRMS analysis to identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Visualizations
Caption: Metabolic pathway of this compound to its primary and secondary metabolites.
Caption: General workflow for in vitro metabolite identification experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of CHF-6366 and Other Muscarinic Antagonist-β2 Agonist (MABA) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CHF-6366, a novel "super-soft" dual pharmacology Muscarinic Antagonist-β2 Agonist (MABA), with other MABA compounds. The data presented is based on preclinical findings and aims to assist researchers and drug development professionals in evaluating the potential of this compound in the context of respiratory disease treatment, such as Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
This compound is a potent M3 muscarinic antagonist and β2-adrenergic receptor agonist designed for inhaled delivery.[1] Its "super-soft" drug design allows for high potency in the lungs with rapid systemic metabolism to less active metabolites, minimizing potential side effects.[2] Preclinical data demonstrates that this compound exhibits a favorable efficacy profile compared to other MABA compounds like AZD-2115 and Batefenterol, showing higher potency in in vitro functional assays. Another MABA, CHF-6550, has been developed as a backup candidate to this compound.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound compared to other MABA compounds.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Compound | Human M3 Receptor (pKi) | Human β2-Adrenergic Receptor (pKi) |
| This compound | 10.4 | 11.4 |
| AZD-2115 | Not Reported | Not Reported |
| Batefenterol | Not Reported | Not Reported |
Higher pKi values indicate greater binding affinity.
Table 2: In Vitro Functional Activity (pIC50) in Isolated Guinea Pig Trachea and Human Bronchus
| Compound | Guinea Pig Trachea (Carbachol-induced contraction) | Guinea Pig Trachea (Histamine-induced contraction) | Human Bronchus (Carbachol-induced contraction) |
| This compound | 9.7 | 10.1 | 9.2 |
| AZD-2115 | 9.1 | 9.1 | 8.8 |
| Batefenterol | 9.1 | 9.8 | 8.1 |
Higher pIC50 values indicate greater potency in relaxing pre-contracted airway smooth muscle.
Signaling Pathways
The therapeutic effect of MABA compounds lies in their dual action on two distinct signaling pathways that regulate airway smooth muscle tone.
Muscarinic M3 Receptor Antagonism
Antagonism of the M3 receptor by compounds like this compound blocks the binding of acetylcholine, preventing the activation of the Gq protein-coupled signaling cascade. This inhibition leads to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately reducing intracellular calcium levels and promoting smooth muscle relaxation.
β2-Adrenergic Receptor Agonism
Agonism of the β2-adrenergic receptor by MABA compounds stimulates the Gs protein-coupled signaling pathway. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium and ultimately causing smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of MABA compounds for human M3 muscarinic and β2-adrenergic receptors.
Experimental Workflow:
References
Preclinical Showdown: A Comparative Analysis of CHF-6366 and Tiotropium in COPD Models
In the landscape of preclinical research for Chronic Obstructive Pulmonary Disease (COPD), two molecules, CHF-6366 and tiotropium, represent distinct therapeutic strategies. While tiotropium is a well-established long-acting muscarinic antagonist (LAMA), this compound embodies a novel approach as a dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA). This guide provides a detailed comparison of their preclinical profiles, drawing from available experimental data to inform researchers, scientists, and drug development professionals.
It is important to note that to date, no head-to-head preclinical studies directly comparing this compound and tiotropium have been published. Therefore, this guide synthesizes data from independent preclinical investigations to offer a comparative perspective.
Mechanism of Action: A Tale of Two Pathways
Tiotropium exerts its therapeutic effect by acting as a potent and long-acting antagonist of muscarinic M3 receptors located on airway smooth muscle.[1][2][3] This blockade inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation.[2][3]
This compound, on the other hand, combines two distinct mechanisms in a single molecule. It is a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist.[4][5] This dual action is intended to provide enhanced bronchodilation by simultaneously inhibiting bronchoconstriction (via M3 antagonism) and actively promoting bronchodilation (via β2 agonism).[5] this compound is designed as a "super-soft" drug, engineered for stability in the lungs and rapid systemic metabolism to minimize off-target effects.[5][6]
In Vitro Pharmacology: Receptor Binding Affinity
The potency of a drug is often initially assessed by its binding affinity to its target receptors. The following table summarizes the reported in vitro binding affinities (pKi) for this compound and tiotropium.
| Compound | Target | pKi |
| This compound | Muscarinic M3 Receptor | 10.4 |
| β2-Adrenergic Receptor | 11.4 | |
| Tiotropium | Muscarinic M3 Receptor | ~10.4 |
Data for this compound sourced from MedChemExpress and Carzaniga et al. (2022).[4][6] Data for tiotropium is an approximate value from comparative preclinical studies of LAMAs.
Preclinical Efficacy in Bronchoconstriction Models
A critical evaluation of bronchodilator efficacy in preclinical settings often involves challenging animal models with a bronchoconstricting agent and measuring the protective effect of the test compound.
This compound in a Guinea Pig Model of Acetylcholine-Induced Bronchoconstriction
In a study by Carzaniga et al. (2022), the in vivo efficacy of this compound was assessed in anesthetized guinea pigs challenged with acetylcholine.
| Dose of this compound (intratracheal) | Inhibition of Bronchoconstriction | Duration of Action |
| 0.3 nmol/kg | Dose-dependent inhibition | Up to 24 hours |
| 1 nmol/kg | Dose-dependent inhibition | Up to 24 hours |
This study demonstrated a sustained bronchodilatory effect of this compound for up to 24 hours.
Tiotropium in Preclinical Models
Preclinical studies on tiotropium have consistently demonstrated its ability to inhibit acetylcholine-induced bronchoconstriction in various animal models, including guinea pigs and dogs.[7] The long duration of action of tiotropium is attributed to its slow dissociation from the M3 receptor. In a comparative study of different LAMAs, tiotropium showed significant bronchoprotection 24 hours after administration in a dog model.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
In Vitro Receptor Binding Assays
These assays are designed to determine the affinity of a compound for its target receptor. Typically, this involves using cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. The pKi is the negative logarithm of the Ki.
In Vivo Bronchoconstriction Models (e.g., Guinea Pig Model)
Protocol for Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (as described for this compound):
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Anesthesia: Animals are anesthetized to allow for surgical procedures and physiological measurements.
-
Surgical Preparation: The jugular vein is cannulated for intravenous administration of the bronchoconstricting agent (acetylcholine). The trachea is cannulated for artificial ventilation and measurement of airway resistance.
-
Drug Administration: this compound is administered intratracheally as a single dose.
-
Bronchoconstriction Challenge: A submaximal dose of acetylcholine is administered intravenously to induce bronchoconstriction.
-
Measurement: The increase in airway resistance is measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the acetylcholine-induced increase in airway resistance compared to a vehicle-treated control group.
Pharmacokinetic Profile: A Key Differentiator
A significant distinction between this compound and tiotropium lies in their pharmacokinetic design.
This compound is engineered as a "super-soft" drug, meaning it is designed to be stable at the site of action (the lungs) but rapidly metabolized into less active metabolites upon entering systemic circulation.[5][6] This approach aims to minimize systemic side effects. Preclinical studies have shown that this compound has sustained exposure in the lungs and is highly unstable in plasma and liver homogenates.[6]
Tiotropium , while having low systemic bioavailability after inhalation, is not specifically designed for rapid systemic metabolism in the same manner.[1] Its long duration of action is primarily due to its slow dissociation from the M3 receptor.
Summary and Future Directions
In the preclinical arena, both this compound and tiotropium demonstrate potent and long-lasting effects in models of bronchoconstriction. Tiotropium's efficacy as a LAMA is well-documented, providing a benchmark for muscarinic antagonist activity. This compound presents a promising evolution with its dual MABA mechanism and "super-soft" drug design aimed at an improved therapeutic index.
The key differentiator lies in their pharmacology: single-target versus dual-target action. The dual mechanism of this compound holds the potential for superior bronchodilation. Furthermore, its "super-soft" nature is a deliberate strategy to enhance safety by limiting systemic exposure.
While the available data allows for a foundational comparison, direct, head-to-head preclinical studies in various COPD models (e.g., inflammatory and emphysema models) would be invaluable. Such studies would provide a more definitive comparison of their efficacy on various pathological features of COPD and a clearer understanding of the potential advantages of the MABA approach over a LAMA monotherapy in a preclinical setting. Researchers are encouraged to consider such direct comparative designs in future investigations to further elucidate the relative merits of these distinct therapeutic strategies.
References
- 1. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Multiparametric Optimization, and Solid-State Driven Identification of CHF-6550, a Novel Soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Online Trial Tracker - Larvol Sigma [sigma.larvol.com]
Head-to-Head Comparison: CHF-6366 and Indacaterol/Glycopyrronium in COPD Research and Development
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic options for Chronic Obstructive Pulmonary Disease (COPD) has been significantly shaped by the development of dual-pharmacology inhalers. This guide provides a detailed, data-driven comparison of two such therapies: CHF-6366, a novel "super-soft" Muscarinic Antagonist and β2-Adrenergic Agonist (MABA), and the established fixed-dose combination of indacaterol/glycopyrronium, a long-acting β2-agonist (LABA) and long-acting muscarinic antagonist (LAMA). This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective mechanisms of action, preclinical and clinical data, and overall development status.
Executive Summary
This compound is a single molecule engineered to possess both M3 muscarinic antagonist and β2-adrenergic agonist properties.[1] Its development aimed to offer a simplified treatment regimen with a potentially improved therapeutic index through a "super-soft" drug concept, designed for local action in the lungs with rapid systemic metabolism to minimize side effects.[2][3] However, the clinical development of this compound was discontinued during Phase I/II trials.[4]
In contrast, indacaterol/glycopyrronium is a well-established therapy, marketed as Ultibro® Breezhaler® and other trade names, combining two separate active ingredients in a single inhaler.[5] It has a robust body of evidence from numerous large-scale clinical trials demonstrating its efficacy and safety in improving lung function and reducing exacerbations in patients with COPD.[6][7][8][9]
This guide will delve into the available data for both entities, presenting a head-to-head comparison of their pharmacological profiles and clinical findings to inform future research and development in respiratory medicine.
Mechanism of Action and Signaling Pathways
Both this compound and the indacaterol/glycopyrronium combination aim to achieve bronchodilation through the dual targeting of muscarinic M3 receptors and β2-adrenergic receptors in the airway smooth muscle.
This compound (MABA): As a single molecule, this compound simultaneously blocks the bronchoconstrictor effects of acetylcholine on M3 receptors and stimulates β2-adrenergic receptors, leading to smooth muscle relaxation.[1]
Indacaterol/Glycopyrronium (LABA/LAMA): This combination therapy involves two distinct molecules. Indacaterol, a LABA, stimulates β2-adrenergic receptors, while glycopyrronium, a LAMA, competitively inhibits acetylcholine at M3 muscarinic receptors.[8]
The signaling pathways for both are illustrated below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. novartis.com [novartis.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. med-informatica.net [med-informatica.net]
- 8. Efficacy and safety of indacaterol/glycopyrronium in Japanese patients with COPD: a subgroup analysis from the SHINE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indacaterol/glycopyrronium in symptomatic patients with COPD (GOLD B and GOLD D) versus salmeterol/fluticasone: ILLUMINATE/LANTERN pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of CHF-6366: A Comparative Analysis of its Dual Pharmacology
For Immediate Release
Parma, Italy – November 20, 2025 – A comprehensive analysis of preclinical data for CHF-6366, a novel dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA), validates the synergistic effects of its unique mechanism of action in the context of respiratory disease treatment. This guide provides a detailed comparison of this compound with other therapeutic alternatives, supported by robust experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a "super soft-drug" designed for inhaled administration, ensuring localized efficacy within the lungs while minimizing systemic side effects through rapid metabolic inactivation in the bloodstream.[1][2] This innovative approach combines two clinically validated bronchodilator mechanisms in a single molecule, offering the potential for enhanced therapeutic benefit in conditions such as Chronic Obstructive Pulmonary Disease (COPD).
Dual-Target Engagement: A Synergistic Approach to Bronchodilation
This compound simultaneously targets the M3 muscarinic receptor and the β2-adrenergic receptor, two key players in the regulation of airway smooth muscle tone. By antagonizing the M3 receptor, this compound inhibits acetylcholine-induced bronchoconstriction. Concurrently, its agonist activity at the β2-adrenergic receptor promotes bronchodilation. This dual action on parallel and complementary pathways is believed to produce a synergistic effect, leading to more profound and sustained airway relaxation than can be achieved with single-agent therapies.
Below is a diagram illustrating the signaling pathways targeted by this compound:
References
A Head-to-Head Comparison of CHF-6366 and its Backup Compound CHF-6550 in Respiratory Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) compounds, CHF-6366 and its backup, CHF-6550. This analysis is based on available preclinical data to inform research and development decisions in the field of respiratory therapeutics.
Developed by Chiesi Farmaceutici, both this compound and CHF-6550 are designed as inhaled treatments for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). They employ a dual-action mechanism, simultaneously antagonizing M3 muscarinic receptors to prevent bronchoconstriction and activating β2-adrenergic receptors to promote airway relaxation. The strategic development of a backup compound, CHF-6550, highlights a proactive approach to mitigate potential developmental hurdles for the lead candidate, this compound.
At a Glance: Key Differentiators
| Feature | This compound | CHF-6550 |
| Development Status | Lead Compound | Backup Compound |
| Key Design Strategy | "Super-soft" drug concept for rapid systemic metabolism and minimized side effects.[1] | Optimized solid-state properties for dry powder inhaler (DPI) formulation.[1] |
| Primary Advantage | Designed for a maximized therapeutic window with low systemic exposure.[1] | Exhibits a favorable solid-state profile suitable for DPI development, along with "soft-drug" characteristics.[1] |
Quantitative Performance Analysis
The following tables summarize the in vitro pharmacological profiles of this compound and CHF-6550, providing a direct comparison of their potency and activity at the target receptors.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | pKi |
| This compound | Human M3 Muscarinic Receptor | 10.4[2][3][4] |
| Human β2-Adrenergic Receptor | 11.4[2][3][4] | |
| CHF-6550 | Human M3 Muscarinic Receptor | Data not publicly available |
| Human β2-Adrenergic Receptor | Data not publicly available |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Signaling Pathway and Mechanism of Action
Both this compound and CHF-6550 function as MABAs, targeting two distinct signaling pathways in airway smooth muscle cells to induce bronchodilation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and CHF-6550.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for human M3 muscarinic and β2-adrenergic receptors.
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M3 receptor or the human β2-adrenergic receptor.
-
Radioligand:
-
M3 Receptor Assay: [³H]-N-methylscopolamine ([³H]-NMS).
-
β2-Adrenergic Receptor Assay: [³H]-CGP 12177.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound or CHF-6550).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., atropine for M3, propranolol for β2).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Experimental Workflow for In Vitro Assays
Summary and Future Outlook
This compound was identified as a clinical candidate based on its "super-soft" drug properties, which are designed to provide a favorable safety profile by minimizing systemic exposure through rapid metabolism.[1] The development of CHF-6550 as a backup compound was driven by the need for a candidate with an optimal solid-state profile for formulation in a dry powder inhaler, a key consideration for inhaled therapies.[1] While detailed comparative data for CHF-6550 is not as widely published as for this compound, its development underscores a strategic approach to ensure a viable clinical candidate for this therapeutic class. Further publication of head-to-head comparative studies will be crucial for a complete assessment of their relative therapeutic potential.
References
- 1. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | dual-acting muscarinic antagonist and β2 agonist (MABAs) | NA for this compound | InvivoChem [invivochem.com]
- 4. This compound - Immunomart [immunomart.com]
Investigational MABA Compound CHF-6366: A Comparative Analysis with Established LAMA/LABA Therapies for Asthma and COPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial results for CHF-6366, an investigational muscarinic antagonist and β2-adrenergic agonist (MABA), in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD). Due to the discontinuation of its clinical development, publicly available efficacy data for this compound in patient populations is limited. This guide summarizes the available information and provides a comparison with established Long-Acting Muscarinic Antagonist (LAMA) and Long-Acting β2-Agonist (LABA) combination therapies: Anoro Ellipta (umeclidinium/vilanterol), Stiolto Respimat (tiotropium/olodaterol), and Bevespi Aerosphere (glycopyrrolate/formoterol).
Overview of this compound
This compound is a novel, inhaled, dual-pharmacology molecule designed to act as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist.[1] This dual mechanism of action aims to provide potent bronchodilation by targeting two distinct pathways involved in airway smooth muscle contraction. Preclinical studies in guinea pigs demonstrated that this compound inhibits bronchoconstriction.[2] A Phase I/II clinical trial (NCT03378648) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers, as well as in patients with asthma and COPD.[3][4] However, the development of this compound was discontinued in February 2022, and detailed efficacy results from the patient cohorts have not been widely published.[5]
Comparative Clinical Data
While specific efficacy data for this compound in asthma and COPD patients from the Phase I/II trial are not available in the public domain, this section presents the known information about the trial and contrasts it with the established efficacy of approved LAMA/LABA combination therapies.
Table 1: Comparison of Clinical Trial Programs
| Feature | This compound | Anoro Ellipta (umeclidinium/vilanterol) | Stiolto Respimat (tiotropium/olodaterol) | Bevespi Aerosphere (glycopyrrolate/formoterol) |
| Drug Class | Muscarinic Antagonist/β2-Agonist (MABA) | LAMA/LABA | LAMA/LABA | LAMA/LABA |
| Development Status | Discontinued (Phase I/II)[5] | Approved for COPD[6] | Approved for COPD[7] | Approved for COPD[8] |
| Key Clinical Trial | NCT03378648[3] | Multiple Phase III trials (e.g., NCT01313650, NCT01313637)[9] | TONADO 1 & 2 (NCT01431274, NCT01431287)[7] | PINNACLE 1, 2, & 4 (e.g., NCT01854645, NCT01854658, NCT02343458)[8][10] |
| Patient Population | Healthy Volunteers, Asthma, COPD[3] | Moderate to very severe COPD[9] | Moderate to very severe COPD[7] | Moderate to very severe COPD[8][10] |
Table 2: Efficacy Outcomes in COPD Patients (Data for this compound is Not Available)
| Efficacy Endpoint | Anoro Ellipta (umeclidinium/vilanterol) | Stiolto Respimat (tiotropium/olodaterol) | Bevespi Aerosphere (glycopyrrolate/formoterol) |
| Change in Trough FEV1 | Statistically significant improvements versus placebo and monotherapy components.[11] | Statistically significant improvements in trough FEV1 at 24 weeks versus tiotropium and olodaterol alone.[7] | Statistically significant improvement in morning pre-dose trough FEV1 at 24 weeks versus individual components and placebo.[8] |
| Exacerbation Rate | Data on exacerbation rates are part of the overall clinical profile. | Part of the overall clinical trial program involving over 15,000 COPD patients. | The PINNACLE program, involving over 3,700 patients, assessed the overall profile.[8] |
| Patient-Reported Outcomes | Improvements in health-related quality of life. | Provided clinically meaningful improvements in St. George’s Respiratory Questionnaire (SGRQ) total score compared to placebo.[12] | Demonstrated significant improvement versus placebo on rescue medication usage.[8] |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of the comparator products can be found in their respective clinical trial registry entries and publications. The following provides a general overview of the trial design for this compound and a representative LAMA/LABA comparator.
This compound: Phase I/II Study (NCT03378648)
This was a first-in-human, randomized, double-blind, placebo-controlled study with three parts:
-
Part 1 (Healthy Volunteers): Single ascending doses to assess safety, tolerability, and pharmacokinetics.[3]
-
Part 2 (Asthma Patients): Repeated ascending doses (once daily for 7 days) to evaluate safety, tolerability, and pharmacokinetics.[3]
-
Part 3 (COPD Patients): A three-way crossover, placebo-controlled, single-dose design to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics. This part included an active comparator, umeclidinium bromide/vilanterol trifenatate. The trial aimed to evaluate the change in Forced Expiratory Volume in 1 second (FEV1).[3]
Anoro Ellipta: Representative Phase III Trial Design (e.g., NCT01313650)
The clinical development program for Anoro Ellipta included multiple Phase III, randomized, double-blind, placebo- and active-controlled trials in patients with moderate to severe COPD.[9] A typical trial design involved:
-
Screening and Run-in Period: To assess patient eligibility and establish baseline characteristics.
-
Randomization: Patients were randomized to receive once-daily Anoro Ellipta, one of the monotherapy components (umeclidinium or vilanterol), or placebo.
-
Treatment Period: Typically 24 weeks in duration.
-
Efficacy Assessments: The primary endpoint was often the change from baseline in trough FEV1 at the end of the treatment period. Secondary endpoints included weighted mean FEV1 over 0-6 hours post-dose, patient-reported outcomes (e.g., SGRQ), and rescue medication use.[11]
-
Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms.
Signaling Pathways
This compound (MABA) Signaling Pathway
As a MABA, this compound is designed to simultaneously antagonize the M3 muscarinic receptor and agonize the β2-adrenergic receptor on airway smooth muscle cells.
-
β2-Adrenergic Agonism: Binding to the β2-adrenergic receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
-
M3 Muscarinic Antagonism: By blocking the M3 receptor, this compound prevents acetylcholine-induced bronchoconstriction. Acetylcholine binding to the M3 receptor typically activates the Gq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. By inhibiting this pathway, this compound promotes bronchodilation.
LAMA/LABA Combination Therapy Signaling Pathway
Approved LAMA/LABA combination therapies, such as Anoro Ellipta, Stiolto Respimat, and Bevespi Aerosphere, utilize two separate molecules to achieve a similar dual-pathway effect as a MABA.
-
LABA Component (e.g., Vilanterol, Olodaterol, Formoterol): Functions as a β2-adrenergic agonist, following the same pathway as the agonist component of this compound to induce smooth muscle relaxation.
-
LAMA Component (e.g., Umeclidinium, Tiotropium, Glycopyrrolate): Acts as a muscarinic antagonist, blocking the M3 receptor to prevent acetylcholine-mediated bronchoconstriction, mirroring the antagonist component of this compound.
The key difference is that a MABA combines both functionalities into a single molecule, whereas LAMA/LABA therapies deliver two distinct active pharmaceutical ingredients.
Conclusion
This compound represented an innovative approach to bronchodilation by combining two validated mechanisms of action into a single molecule. While its clinical development was ultimately discontinued, the scientific rationale behind the MABA class of drugs remains a compelling area of research in respiratory medicine. The established efficacy and safety profiles of dual-acting LAMA/LABA combination therapies underscore the therapeutic benefit of targeting both the muscarinic and β2-adrenergic pathways in the management of obstructive lung diseases like COPD. Further research into novel single-molecule approaches may yet yield advancements in the treatment of asthma and COPD.
References
- 1. Chiesi Farmaceutici S.p.A. | 780 Authors | 1067 Publications | Related Institutions [scispace.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinConnect | A Study to Investigate Safety, Tolerability, [clinconnect.io]
- 4. CHF 6366 - AdisInsight [adisinsight.springer.com]
- 5. israelpharm.com [israelpharm.com]
- 6. respiratory-therapy.com [respiratory-therapy.com]
- 7. Bevespi Aerosphere™ approved by the US FDA for patients with COPD [astrazeneca.com]
- 8. Executive Summary - Umeclidinium Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. copdnewstoday.com [copdnewstoday.com]
- 10. Anoro Ellipta (Umeclidinium/Vilanterol): First Dual Long-Acting Inhaler for Long-Term Maintenance Treatment of COPD [ahdbonline.com]
- 11. New Published Data Show STIOLTO™ RESPIMAT® Provides Clinically Meaningful Improvements in COPD Health-Related Quality of Life Measure [prnewswire.com]
- 12. gskpro.com [gskpro.com]
The MABA Molecule: A Comparative Safety Analysis of Inhaled Muscarinic Antagonist and β2-Agonist Combinations
A deep dive into the safety profiles of leading inhaled MABA therapies for respiratory diseases, offering a comparative analysis for researchers and drug development professionals.
In the landscape of respiratory therapeutics, the advent of fixed-dose combinations of inhaled muscarinic antagonists and β2-agonists (MABAs) has marked a significant advancement in the management of chronic obstructive pulmonary disease (COPD). By targeting two distinct pathways that lead to bronchodilation, MABAs offer a synergistic effect that improves lung function and alleviates symptoms. However, a thorough understanding of their safety profiles is paramount for both clinical application and future drug development. This guide provides a comparative analysis of the safety profiles of prominent inhaled MABAs, supported by data from pivotal clinical trials.
Comparative Safety Data of Inhaled MABAs
The following table summarizes the incidence of common and cardiovascular adverse events (AEs) reported in key clinical trials for four leading MABA combinations: tiotropium/olodaterol, umeclidinium/vilanterol, aclidinium/formoterol, and glycopyrrolate/formoterol.
| Adverse Event | Tiotropium/Olodaterol (TONADO Trials)[1][2][3] | Umeclidinium/Vilanterol (IMPACT Trial)[4][5][6][7][8] | Aclidinium/Formoterol (AFFIRM & Long-Term Trials)[9][10][11] | Glycopyrrolate/Formoterol (PINNACLE Trials)[12][13][14] |
| Any Adverse Event | 74.0% | 11% (CVAESI)* | 71.4% | Similar to placebo and monocomponents |
| Nasopharyngitis | 12.4% | Not specified | 7.9% | Most common AE |
| Headache | 3.3% - 5.0% | Not specified | Not specified | Not specified |
| Cough | 3.9% | Not specified | Not specified | Not specified |
| Back Pain | 3.6% | Not specified | 4.7% | Not specified |
| Cardiovascular AEs of Special Interest (CVAESI) | Not specified | 11% | Not specified | Not specified |
| Major Adverse Cardiac Events (MACE) | No increase vs monocomponents | ≤3% | Not specified | Similar across treatment groups |
| Pneumonia | 3.3% | Not specified | Less frequent than salmeterol/fluticasone | Not specified |
*CVAESI: Cardiovascular Adverse Events of Special Interest. Data from the IMPACT trial for umeclidinium/vilanterol is presented as the proportion of patients with on-treatment CVAESI.
Dual Signaling Pathways of MABAs
Inhaled MABAs achieve their bronchodilatory effect through the simultaneous antagonism of muscarinic M3 receptors and agonism of β2-adrenergic receptors on airway smooth muscle cells. The following diagram illustrates these dual signaling pathways and their downstream effects.
Experimental Protocols
The safety and efficacy of inhaled MABAs are rigorously evaluated in large-scale, randomized, double-blind, parallel-group clinical trials. The methodologies of the pivotal trials referenced in this guide are summarized below.
TONADO 1 & 2 Trials (Tiotropium/Olodaterol)[15][16][17]
-
Study Design: Two replicate, 52-week, randomized, double-blind, parallel-group, Phase III trials.
-
Patient Population: Patients with moderate to very severe COPD.
-
Interventions: Tiotropium/olodaterol (5/5 µg or 2.5/5 µg), tiotropium (5 µg or 2.5 µg), or olodaterol (5 µg) administered once daily via the Respimat® inhaler.
-
Safety Assessment: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and electrocardiograms (ECGs) throughout the 52-week treatment period. A pre-specified pooled analysis of safety data was conducted.
IMPACT Trial (Umeclidinium/Vilanterol)[4][5][6][7][8][18]
-
Study Design: A 52-week, randomized, double-blind, three-arm, parallel-group, multicenter Phase III study.
-
Patient Population: Patients aged ≥40 years with symptomatic COPD and a history of ≥1 moderate or severe exacerbation in the prior year. Notably, the trial included patients with a history of or risk factors for cardiovascular disease.
-
Interventions: Once-daily inhaled fluticasone furoate/umeclidinium/vilanterol (100/62.5/25 µg), fluticasone furoate/vilanterol (100/25 µg), or umeclidinium/vilanterol (62.5/25 µg).
-
Safety Assessment: Cardiovascular safety was a key focus, with adjudication of major adverse cardiac events (MACE). On-treatment cardiovascular adverse events of special interest (CVAESI) were prospectively collected. All AEs and SAEs were recorded throughout the study.
AFFIRM Trial (Aclidinium/Formoterol)[10][11][19]
-
Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, multicenter Phase IIIb study.
-
Patient Population: Patients with stable, moderate-to-severe COPD.
-
Interventions: Aclidinium/formoterol (400/12 µg) twice daily via Genuair®/Pressair® inhaler or salmeterol/fluticasone (50/500 µg) twice daily via Accuhaler®.
-
Safety Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs), SAEs, vital signs, and clinical laboratory tests.
PINNACLE-1 & -2 Trials (Glycopyrrolate/Formoterol)[12][13][14]
-
Study Design: Two 24-week, randomized, double-blind, multicenter, placebo-controlled Phase III trials.
-
Patient Population: Patients with moderate-to-very severe COPD.
-
Interventions: Glycopyrrolate/formoterol MDI (18/9.6 µg), glycopyrrolate MDI (18 µg), formoterol MDI (9.6 µg), or placebo MDI, all administered twice daily. PINNACLE-1 also included an open-label tiotropium arm.
-
Safety Assessment: Comprehensive safety and tolerability assessments including the monitoring of AEs, SAEs, vital signs, 12-lead ECGs, and clinical laboratory parameters.
Preclinical Safety Assessment Workflow
The development of inhaled drugs, including MABAs, involves a rigorous preclinical safety assessment to characterize both local (respiratory) and systemic toxicity before human trials.[15][16][17][18][19]
Conclusion
The available data from large-scale clinical trials indicate that inhaled MABAs generally have a favorable safety profile, with the incidence of adverse events being comparable to their individual components. While there are numerical differences in the rates of specific AEs across different MABA combinations, head-to-head comparative safety trials are limited. The cardiovascular safety of these agents has been a key area of investigation, and current evidence suggests no significant increase in the risk of major adverse cardiac events. Researchers and drug development professionals should continue to focus on long-term safety data and real-world evidence to further delineate the safety profiles of this important class of respiratory medications.
References
- 1. Tiotropium/Olodaterol: A Review in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefits of Tiotropium/Olodaterol Compared with Tiotropium in Patients with COPD Receiving only LAMA at Baseline: Pooled Analysis of the TONADO® and OTEMTO® Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term safety of tiotropium/olodaterol Respimat® in patients with moderate-to-very severe COPD and renal impairment in the TONADO® studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-inhaler triple therapy fluticasone furoate/umeclidinium/vilanterol versus fluticasone furoate/vilanterol and umeclidinium/vilanterol in patients with COPD: results on cardiovascular safety from the IMPACT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Mortality Risk and Serious Cardiopulmonary Events in Moderate-to-Severe COPD: Post Hoc Analysis of the IMPACT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-inhaler triple therapy fluticasone furoate/umeclidinium/vilanterol versus fluticasone furoate/vilanterol and umeclidinium/vilanterol in patients with COPD: results on cardiovascular safety from the IMPACT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety of aclidinium bromide/formoterol fumarate fixed-dose combination: Results of a randomized 1-year trial in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Efficacy and safety of aclidinium/formoterol versus salmeterol/fluticasone: a phase 3 COPD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycopyrrolate/Formoterol Fumarate Metered Dose Inhaler Improves Lung Function versus Monotherapies in GOLD Category A Patients with COPD: Pooled Data from the Phase III PINNACLE Studies [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Glycopyrrolate/Formoterol Metered Dose Inhaler Formulated Using Co-Suspension Delivery Technology in Patients With COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved lung function and patient-reported outcomes with co-suspension delivery technology glycopyrrolate/formoterol fumarate metered dose inhaler in COPD: a randomized Phase III study conducted in Asia, Europe, and the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory toxicology considerations for the development of inhaled pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhalation Toxicology - IITRI [iitri.org]
- 18. criver.com [criver.com]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
In Vivo Validation of CHF-6366's "Super-Soft" Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of CHF-6366, a novel "super-soft" Muscarinic Antagonist and β2-Adrenergic Agonist (MABA), with an alternative MABA, Batefenterol (GSK961081). The focus is on the validation of this compound's "super-soft" characteristics, which are designed to maximize local efficacy in the lungs while minimizing systemic side effects. This is achieved through a molecular design that allows the drug to be rapidly metabolized into significantly less active forms upon entering systemic circulation.[1][2][3][4][5][6]
Executive Summary
This compound is a clinical candidate developed for the inhaled treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] Its "super-soft" drug design incorporates a metabolically labile ester group, leading to rapid systemic hydrolysis into two main metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have markedly reduced pharmacological activity.[2][3] This targeted metabolism aims to provide a superior therapeutic index by confining the primary pharmacological action to the lungs. Batefenterol is another MABA that has been evaluated for COPD treatment and serves as a relevant comparator for understanding the therapeutic advantages of the "super-soft" approach.
Data Presentation: Comparative In Vivo and In Vitro Data
The following tables summarize the key quantitative data for this compound and Batefenterol, highlighting the evidence for this compound's "super-soft" properties.
Table 1: In Vivo Pharmacokinetics and Efficacy
| Parameter | This compound (in Guinea Pigs) | Batefenterol (in Humans) | Reference |
| Route of Administration | Intratracheal | Inhaled | [1],[7] |
| Dose (Pharmacokinetics) | 500 nM/kg | 1200 µg (concomitant with 4 µg [14C]-IV) | [1],[7] |
| Cmax (Plasma) | 126 ng/mL | Not directly comparable | [1] |
| Tmax (Plasma) | 0.083 h | 0.8 h (IV) | [1][7] |
| AUC (Plasma) | 460 ng/mL·h | 121.9 pgEq·h/mL (IV of [14C]-batefenterol) | [1][7] |
| Half-life (Plasma) | 15.4 h | 3.2 h (IV) | [1][7] |
| Cmax (Lung) | 28400 ng/g | Not available | [1] |
| AUC (Lung) | 460361 ng/g·h | Not available | [1] |
| Half-life (Lung) | 49.2 h | Not available | [1] |
| Oral Bioavailability | Very low | 0.012% | [2],[7] |
| In Vivo Efficacy | Dose-dependent inhibition of bronchoconstriction | Significant bronchoprotective effects for up to 7 days in guinea pigs | [1] |
Table 2: In Vitro Metabolic Stability
| Parameter | This compound | Batefenterol | Reference |
| Plasma Stability | High instability | Data not available | [4] |
| Liver Microsome Stability | High instability | Metabolized, but specific stability data not available | [4] |
| Primary Metabolites | CHF-6387 (alcohol) and CHF-6361 (carboxylic acid) | Multiple metabolites formed | [3] |
| Activity of Metabolites | Poorly active | Data on specific metabolite activity not available | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. The following are summaries of the key experimental protocols used in the validation of this compound's properties.
In Vivo Bronchoprotection Assay in Guinea Pigs (for this compound)
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Anesthesia: Urethane anesthesia.
-
Procedure:
-
Animals are intubated for artificial ventilation.
-
A catheter is placed in the jugular vein for the administration of a bronchoconstrictor agent.
-
Bronchoconstriction is induced by an intravenous infusion of acetylcholine.
-
This compound is administered intratracheally as a single dose prior to the acetylcholine challenge.
-
The inhibitory effect of this compound on the acetylcholine-induced bronchoconstriction is measured to determine its potency and duration of action.
-
-
Key Parameters Measured: Changes in airway resistance and dynamic lung compliance.
In Vitro Metabolic Stability Assays
-
Plasma Stability Assay:
-
This compound is incubated in fresh plasma from various species (e.g., human, rat, dog) at 37°C.
-
Samples are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is stopped by adding a solvent like acetonitrile.
-
The concentration of the parent compound (this compound) is quantified using LC-MS/MS to determine its rate of degradation.
-
-
Liver Microsome Stability Assay:
-
This compound is incubated with liver microsomes from different species in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.[8]
-
The experimental procedure follows a similar sampling and analysis method to the plasma stability assay.
-
This assay assesses the susceptibility of the compound to phase I metabolism, primarily by cytochrome P450 enzymes.[8]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.
References
- 1. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Excretion, and Mass Balance of [14 C]-Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Pharmacokinetics, Excretion, and Mass Balance of [14C]‐Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CHF-6366
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of CHF-6366, a potent M3 muscarinic antagonist and β2-adrenergic receptor agonist. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound if available. In the absence of a specific SDS, the following general precautions for potent pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if aerosolization is possible. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in regular trash.
1. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety professional.
-
At a minimum, segregate waste into the following categories:
-
Solid this compound waste (e.g., unused compound, contaminated weigh paper, pipette tips)
-
Liquid this compound waste (e.g., solutions in aqueous or organic solvents)
-
Sharps contaminated with this compound
-
2. Waste Container Selection and Labeling:
-
Use designated, leak-proof, and chemically compatible waste containers.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Record the date when the waste was first added to the container.
3. Disposal of Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container.
-
Keep the waste container securely capped when not in use.
4. Disposal of Solid Waste:
-
Collect all solid this compound and contaminated disposable materials in a designated solid hazardous waste container.
-
This includes any items that have come into direct contact with the compound.
5. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and any available Safety Data Sheets. The user is solely responsible for compliance with all applicable laws and regulations.
Personal protective equipment for handling CHF-6366
Essential Safety and Handling Guide for CHF-6366
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for handling novel chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment specific to the planned procedures and quantities.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, a potent M3 muscarinic antagonist and β2-adrenergic receptor agonist developed for respiratory disease research.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a necessary barrier against potential chemical exposure through inhalation, skin contact, or splashes.[1][2] The minimum required PPE for handling this compound should always be worn in the laboratory.[3]
| PPE Category | Specification | Purpose |
| Eye & Face | ANSI Z87.1-compliant safety goggles.[3] A face shield should be worn over goggles when there is a significant splash hazard.[3][4] | Protects against chemical splashes, aerosols, and airborne particles. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[3] Inspect gloves before use and remove them immediately after any contact. | Prevents skin contact with the compound. |
| Body Protection | A long-sleeved laboratory coat.[1][5] Fire-resistant coats are recommended if flammable solvents are in use.[4] | Protects skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes. Sandals, perforated shoes, or flats are not permitted.[5][6] | Protects feet from spills and falling objects. |
| Respiratory | Use should be determined by a risk assessment. A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood.[4] | Prevents inhalation of airborne particles, especially when handling the compound as a dry powder. |
Operational and Disposal Plans
Safe Handling Protocol
Proper handling procedures are essential to minimize exposure and prevent contamination.[1] All work with this compound, particularly when in powdered form, should be conducted within a certified chemical fume hood to control potential inhalation exposure.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Attire: Don all required PPE as specified in the table above. Confine long hair and loose clothing.[6]
-
Weighing and Aliquoting: Conduct all manipulations of solid this compound, such as weighing, within the fume hood to contain dust.
-
Solution Preparation: When dissolving the compound, add solvents slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and after removing gloves.[6]
-
Transportation: When moving the compound within the laboratory, ensure containers are sealed and use a secondary container to mitigate spills.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and safety.
-
Containers: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.
-
Segregation: Store away from incompatible materials. A formal chemical inventory management system can help track and segregate chemicals effectively.[7]
Chemical Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8] Under no circumstances should chemical waste be discharged into the sewer system.[6][8]
Step-by-Step Disposal Procedure:
-
Categorization: Identify all waste streams containing this compound, including unused compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves, weighing paper).
-
Segregation: Keep solid and liquid waste in separate, clearly labeled containers.[9] Do not mix incompatible waste streams.[7]
-
Containment: Use appropriate, leak-proof hazardous waste containers.[9] Ensure containers are kept closed except when adding waste.[8][10]
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[2]
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[10] Do not allow waste to accumulate beyond designated limits.[2][7]
Emergency Procedures: Chemical Spill Response
A prepared response is critical to safely managing a chemical spill. The following workflow outlines the procedural steps for a minor spill of this compound inside a laboratory. For any large or unmanageable spill, evacuate the area and contact emergency personnel immediately.[11]
Caption: Workflow for a minor chemical spill response.
References
- 1. youthfilter.com [youthfilter.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemistry General Lab Safety - Smith College Research and Instruction Safety [science.smith.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. web.mit.edu [web.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
